Z-Asp-OH
Description
Nomenclature and Chemical Context of Z-Asp-OH and Related Derivatives
Understanding the nomenclature and chemical context of this compound is crucial for appreciating its role in chemical synthesis.
Systematic Naming and Common Synonyms (e.g., N-Benzyloxycarbonyl-L-aspartic acid)
This compound is commonly known by several names, reflecting its chemical structure and the protecting group it contains. The systematic name for the L-isomer is N-Benzyloxycarbonyl-L-aspartic acid. iris-biotech.deontosight.aiadventchembio.comchemspider.com Other frequently used synonyms include Cbthis compound and N-Carbobenzoxy-L-aspartic acid. iris-biotech.deadventchembio.comnih.govpeptide.com The "Z" in this compound is an abbreviation for the benzyloxycarbonyl group, also known as the carbobenzoxy (Cbz) group. peptide.combachem.comwikipedia.orgwikipedia.org
For the DL-form, synonyms include Z-DL-Asp-OH and N-Carbobenzoxy-DL-aspartic Acid. nih.gov
Relationship to Aspartic Acid and Other Amino Acid Derivatives
This compound is a direct derivative of aspartic acid, an acidic amino acid with two carboxyl groups and one amino group. chemicalbook.com In this compound, the alpha-amino group of aspartic acid is modified by the attachment of the benzyloxycarbonyl (Z or Cbz) group. ontosight.aichemsrc.com This modification is a key strategy in organic synthesis to control the reactivity of the amino group. ontosight.aiyoutube.com
Aspartic acid derivatives like this compound are utilized in various chemical processes, particularly in the synthesis of peptides. chemsrc.commedchemexpress.comtargetmol.com Other related protected aspartic acid derivatives exist, such as those with protected side-chain carboxyl groups, for instance, Z-Asp(OBzl)-OH (N-Cbz-L-aspartic Acid 4-Benzyl Ester) targetmol.comnih.govchempep.comchemicalbook.com and Z-Asp(OtBu)-OH (N-Benzyloxycarbonyl-L-aspartic Acid 4-tert-Butyl Ester) tcichemicals.com. These derivatives allow for selective manipulation of different functional groups within the aspartic acid molecule during complex syntheses.
Protective Group Chemistry: The Benzyloxycarbonyl (Z-Group)
The benzyloxycarbonyl (Z or Cbz) group is a fundamental protecting group in organic chemistry, especially in the context of amine protection. bachem.comyoutube.commasterorganicchemistry.com Its introduction onto the alpha-amino group of amino acids like aspartic acid is a crucial step in many synthetic strategies. ontosight.ai
The primary role of the Z-group in peptide synthesis is to protect the alpha-amino group of an amino acid, preventing unwanted reactions during the formation of peptide bonds. ontosight.aiwikipedia.orgmasterorganicchemistry.com By masking the highly reactive amino group, the Z-group ensures that the coupling reaction occurs specifically between the carboxyl group of one amino acid and the deprotected amino group of another, allowing for the controlled, stepwise elongation of a peptide chain. ontosight.ai This "reactivity masking" is essential for preventing uncontrolled polymerization and ensuring the correct peptide sequence. peptide.comwikipedia.org The Z-group is typically introduced by reaction with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) in the presence of a base. wikipedia.orgyoutube.com
The Z-group is considered a temporary protecting group in solution-phase peptide synthesis. bachem.comwikipedia.orgresearchgate.net It is stable under a range of conditions but can be selectively removed when necessary. bachem.comresearchgate.net Common methods for Z-group removal include catalytic hydrogenation or treatment with strong acids like HBr in acetic acid. bachem.comwikipedia.orgmasterorganicchemistry.com This ability to be selectively cleaved is a key characteristic of effective protecting groups. researchgate.net
While the Z-group was historically significant and remains relevant, particularly in solution-phase peptide synthesis, other N-protecting groups have gained prominence, especially in solid-phase peptide synthesis (SPPS). peptide.comwikipedia.orgresearchgate.net The most widely used N-protecting group in SPPS is the 9-fluorenylmethoxycarbonyl (Fmoc) group. peptide.comresearchgate.netnih.gov
The key difference between the Z and Fmoc groups lies in their cleavage conditions, which is a concept known as orthogonality. peptide.comresearchgate.net The Z-group is typically removed by acidolysis or hydrogenation, while the Fmoc group is removed under mild basic conditions, commonly using piperidine (B6355638). masterorganicchemistry.comnih.govchempep.com This orthogonality allows for the selective deprotection of either the alpha-amino group (protected by Fmoc) or certain side-chain functional groups (which might be protected by Z or other acid-labile groups) independently. peptide.comresearchgate.netnih.gov
Another commonly used protecting group is the tert-butyloxycarbonyl (Boc) group, which is removed by strong acids like trifluoroacetic acid (TFA). peptide.commasterorganicchemistry.comchempep.com The Boc/Benzyl (Bn) strategy is another orthogonal protection scheme used in peptide synthesis. researchgate.net
The choice of N-protecting group, along with appropriate side-chain protecting groups, is critical for the success of peptide synthesis, particularly for complex or long peptides, and influences potential side reactions such as aspartimide formation, which is a significant issue when synthesizing peptides containing aspartic acid residues, especially in Fmoc chemistry. nih.govgoogle.comiris-biotech.de New protecting groups for the aspartic acid side chain are being developed to minimize this issue. google.comiris-biotech.denih.govsigmaaldrich.com
Here is a comparison of common N-protecting groups:
| Protecting Group | Abbreviation | Cleavage Conditions | Primary Application | Orthogonality with |
| Benzyloxycarbonyl | Z, Cbz | Acidolysis (e.g., HBr/AcOH), Hydrogenation bachem.comwikipedia.orgmasterorganicchemistry.com | Solution-phase peptide synthesis, Side-chain protection peptide.combachem.comwikipedia.orgresearchgate.net | Fmoc (base-labile) researchgate.netnih.govchempep.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., piperidine) masterorganicchemistry.comnih.govchempep.com | Solid-phase peptide synthesis peptide.comresearchgate.netnih.gov | Z (acid-labile/hydrogenation), Boc (acid-labile) masterorganicchemistry.comresearchgate.netnih.gov |
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA) peptide.commasterorganicchemistry.comchempep.com | Solid-phase peptide synthesis (less common now), Side-chain protection peptide.comresearchgate.netchempep.com | Fmoc (base-labile) masterorganicchemistry.comresearchgate.netnih.gov |
Role of Z-Group in Peptide Synthesis and Protection
Historical Context and Evolution of this compound in Research
The benzyloxycarbonyl group, and consequently this compound as a protected amino acid utilizing this group, has a significant historical context in the development of peptide synthesis. The Z-group was first introduced by Leonidas Zervas in the early 1930s. wikipedia.orgwikipedia.org Together with Max Bergmann, Zervas developed the Bergmann-Zervas synthesis in 1932, which utilized the Z-group for the protection of the N-terminus of amino acids. wikipedia.orgwikipedia.org This methodology was groundbreaking as it provided the first reliable laboratory method for the controlled chemical synthesis of peptides, including those with reactive side chains, and helped prevent racemization of the protected amino acids. wikipedia.orgwikipedia.org
The Bergmann-Zervas synthesis, relying on the Z-group, remained the standard approach for peptide synthesis for approximately two decades. wikipedia.orgwikipedia.org Its development is considered a pivotal moment that established synthetic peptide chemistry as a distinct scientific field. wikipedia.orgwikipedia.org While newer methods and protecting groups like Boc and Fmoc emerged in the following decades and became more prevalent, particularly with the advent of solid-phase peptide synthesis, the Z-group has retained its utility. peptide.comwikipedia.orgresearchgate.net Today, while less common for alpha-amino protection in routine SPPS compared to Fmoc, the Z-group is still valuable, especially in solution-phase synthesis and for the protection of certain amino acid side chains. peptide.comwikipedia.orgresearchgate.net The historical significance of the Z-group and the Bergmann-Zervas synthesis underscores the foundational role of compounds like this compound in the evolution of chemical research into complex biomolecules.
Significance of this compound as a Building Block in Complex Molecular Synthesis
This compound holds considerable significance as a versatile building block in the synthesis of complex molecules, primarily due to the presence of the cleavable Cbz protecting group and the reactive carboxylic acid functionalities inherent to the aspartic acid structure. The Cbz group allows for controlled reactivity of the amino group, a fundamental requirement in stepwise synthesis processes. ontosight.aiontosight.ai
One of the most prominent applications of this compound as a building block is in peptide synthesis. ontosight.aiontosight.aifengchengroup.com Peptide synthesis involves the sequential coupling of amino acids to form polypeptide chains. The protected amino group of this compound ensures that peptide bonds form only at the desired carboxyl terminus of the growing chain, preventing polymerization or other side reactions. ontosight.ai The Cbz group can be removed under mild conditions after the coupling step, allowing the next amino acid to be added. ontosight.ai While widely used in solution-phase peptide synthesis, the Cbz group has limited application in solid-phase peptide synthesis compared to Boc or Fmoc protection strategies. peptide.com
Beyond standard peptide synthesis, this compound is utilized in the synthesis of modified peptides and glycopeptides. For instance, it has been employed in the synthesis of N-glucoasparagine analogs, which serve as building blocks for creating glycopeptides mimicking parts of viral proteins, such as the V3-loop glycopeptide from gp120 of HIV-1. nih.gov In such syntheses, this compound derivatives like Z-Asp-(OH)-OBn (where the beta-carboxylic acid is also protected) are coupled with glycosyl amines to form the desired glycosyl-amino acid units. nih.govmdpi.com
The presence of two carboxylic acid groups in the aspartic acid core, one alpha and one beta, provides additional handles for functionalization and coupling reactions, increasing the versatility of this compound as a building block. Derivatives with selective protection of one of the carboxylic acids, such as Z-Asp(OtBu)-OH (with a tert-butyl ester on the beta-carboxylic acid), are also used to allow for differential reactivity and more complex synthetic strategies. ambeed.comsigmaaldrich.commedchemexpress.com These selectively protected forms are valuable in the synthesis of peptides where cyclization through a side-chain carboxyl group is desired. peptide.com
This compound and its derivatives are also explored in the development of pharmaceuticals and other biologically active molecules. ontosight.aifengchengroup.com Its structure can be incorporated into larger molecular scaffolds, contributing specific chemical properties or serving as a chiral center for the synthesis of enantiomerically pure compounds. fengchengroup.comnih.gov
Overview of Key Research Domains Involving this compound
This compound is involved in several key research domains, primarily centered around its utility in chemical synthesis and the exploration of the biological activities of its derivatives.
A major research domain is Peptide Chemistry and Synthesis . ontosight.aiontosight.aifengchengroup.compeptide.comtcichemicals.com Research in this area focuses on optimizing methods for incorporating this compound into peptide chains, developing new coupling strategies, and synthesizing peptides with specific sequences and modifications. This includes the synthesis of biologically active peptides and peptide-based therapeutics. ontosight.aifengchengroup.com
Another significant domain is Pharmaceutical Research and Development . ontosight.aifengchengroup.com this compound is used in the synthesis of aspartic acid-based drugs. ontosight.ai Research explores the potential therapeutic properties of this compound derivatives, including investigations into antibacterial, antiviral, and antitumor activities. fengchengroup.com Studies have examined the cytotoxicity of its derivatives against cancer cell lines and the antimicrobial properties of metal complexes formed with the compound.
This compound also finds application in Biochemical Studies . ontosight.ai Its derivatives can be used to investigate enzyme-substrate interactions and protein folding, providing insights into complex biochemical pathways. Understanding the behavior of this compound and its modifications can contribute to the development of new therapeutic agents. ontosight.ai
Furthermore, this compound serves as a Chiral Starting Material in asymmetric synthesis. fengchengroup.comnih.gov The inherent chirality of the L-aspartic acid component, protected by the Cbz group, makes this compound valuable for synthesizing enantiomerically enriched or pure complex molecules. fengchengroup.comnih.govresearchgate.netcardiff.ac.uk Research in asymmetric synthesis aims to control the stereochemical outcome of reactions, and chiral building blocks like this compound are essential in this field. nih.govresearchgate.netnih.govmdpi.com
Research domains involving this compound can be summarized as follows:
| Research Domain | Key Applications and Focus Areas |
| Peptide Chemistry and Synthesis | Synthesis of peptides, modified peptides, glycopeptides; Method optimization. ontosight.aiontosight.aifengchengroup.compeptide.comtcichemicals.com |
| Pharmaceutical Research and Development | Synthesis of aspartic acid-based drugs; Investigation of therapeutic properties (e.g., antibacterial, antiviral, antitumor). ontosight.aifengchengroup.com |
| Biochemical Studies | Studying enzyme-substrate interactions; Protein folding; Understanding biochemical pathways. ontosight.ai |
| Asymmetric Synthesis | Synthesis of chiral molecules; Use as a chiral building block. fengchengroup.comnih.govresearchgate.netcardiff.ac.uk |
These research areas highlight the multifaceted role of this compound, not only as a fundamental protected amino acid for building peptides but also as a versatile chiral synthon and a compound with potential biological relevance.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXYXSKSTZAEJW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027368 | |
| Record name | N-[(Benzyloxy)carbonyl]-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152-61-0 | |
| Record name | Benzyloxycarbonyl-L-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1152-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Benzyloxycarbonyl)aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Aspartic acid, N-[(phenylmethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-[(Benzyloxy)carbonyl]-L-aspartic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyloxycarbonyl-L-aspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-(BENZYLOXYCARBONYL)ASPARTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56P9JC41T2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Z Asp Oh and Its Derivatives
Chemical Synthesis Routes
The chemical synthesis of Z-Asp-OH and its derivatives primarily involves condensation reactions and selective protection strategies. These routes aim to introduce the benzyloxycarbonyl (Z) group onto the α-amino group of aspartic acid while managing the reactivity of the two carboxyl groups.
Condensation Reactions for this compound Formation
The primary method for synthesizing this compound involves the reaction of L-Aspartic Acid with benzyl (B1604629) chloroformate. This reaction, typically carried out in an alkaline aqueous medium, selectively protects the α-amino group.
The synthesis of this compound is commonly achieved by reacting L-aspartic acid with benzyl chloroformate (BCF) in the presence of a base. This condensation reaction results in the formation of the N-benzyloxycarbonyl derivative of aspartic acid. ontosight.aiprepchem.com
Optimization of reaction conditions, particularly temperature and pH, is critical to achieve high yields and purity of this compound. Studies have shown that carrying out the reaction at relatively high temperatures, typically between 35°C and 55°C, can significantly reduce the reaction cycle time while maintaining high yields (exceeding 90%) and purity (better than 99%). google.com The pH of the reaction mixture is also a crucial factor, with a broad range of 9.2 to 12.0 being effective. google.com Maintaining the pH between 10.0 and 11.0 is often preferred when operating at higher temperatures (46°C to 50°C) to optimize the yield and minimize by-product formation. google.com The presence of a surfactant and/or a buffer can help prevent wide fluctuations in pH and minimize localized reactions, which is particularly beneficial when the reaction rate is increased by higher temperatures or surfactant addition. google.com
Research findings highlight the impact of pH on yield and by-product formation. For instance, maintaining the pH within a specific range of 12.0 to 13.5 throughout the reaction has been reported to yield high amounts of Z-Asp. google.com Conversely, if the pH falls below 12.0, increased levels of the dipeptide by-product, Z-Asp-Asp, have been observed along with a decrease in yield. google.com Another study suggests a pH range of 10.75 to 11.75, preferably 11.50 to 11.75, for preparing Z-Asp substantially free of Z-Asp-Asp, with the reaction temperature maintained between 10°C and 45°C. google.com
| Condition | Preferred Range (°C) | Preferred Range (pH) | Reported Yield (%) | Reported Purity (%) | Reference |
| High Temp | 46-50 | 10.0-11.0 | >90 | >99 | google.com |
| Wide Range | 35-55 | 9.2-12.0 | >90 | >99 | google.com |
| Specific pH | 10-45 (Room Temp) | 10.75-11.75 | Not specified | Substantially free of Z-Asp-Asp | google.com |
| Specific pH | 10-30 | 12.0-13.5 | High | Not specified | google.com |
A significant challenge in the synthesis of this compound is the minimization of by-product formation, particularly the dipeptide N-benzyloxycarbonyl aspartyl aspartic acid (Z-Asp-Asp). google.comnih.gov This by-product can form during the reaction of benzyl chloroformate with L-aspartic acid in alkaline media. google.comnih.gov Controlling the reaction conditions, especially pH and temperature, is crucial for reducing the amount of this impurity. google.com As mentioned earlier, maintaining the pH within specific ranges and controlling the temperature can lead to high purity Z-Asp with only a minor amount of the dipeptide by-product. google.com The presence of a surfactant can also contribute to reducing by-product content. google.com
During the benzyloxycarbonylation of H-Asp(OBzl)-OH using the Schotten-Bauman reaction with benzyloxycarbonyl chloride in the presence of bases like NaHCO₃ or Na₂CO₃, Z-Asp(OBzl)-Asp(OBzl)-OH can be formed as a side product. nih.gov The extent of dipeptide formation varies depending on the base used. nih.gov
Reaction of L-Aspartic Acid with Benzyl Chloroformate
Optimization of Reaction Conditions: Temperature and pH Control
Synthesis of Side-Chain Protected this compound Derivatives (e.g., Z-Asp(OtBu)-OH, Z-Asp(OBzl)-OH)
For peptide synthesis and other applications, it is often necessary to selectively protect the side-chain carboxyl group of aspartic acid while the α-amino group is protected with the Z group. Common side-chain protecting groups include the tert-butyl (OtBu) and benzyl (OBzl) esters, leading to derivatives like Z-Asp(OtBu)-OH and Z-Asp(OBzl)-OH. ontosight.aimyskinrecipes.commdpi.comchembk.comgoogle.comthieme-connect.demedchemexpress.commedchemexpress.commedchemexpress.comiris-biotech.de
Z-Asp(OBzl)-OH, where the β-carboxyl group is protected as a benzyl ester, is widely used in peptide synthesis. myskinrecipes.commedchemexpress.com The benzyl group protects the side chain, preventing unwanted reactions during peptide chain elongation. myskinrecipes.com This protection is typically removed by hydrogenation. myskinrecipes.combachem.com
Z-Asp(OtBu)-OH, featuring a tert-butyl ester on the β-carboxyl group, is another important derivative. medchemexpress.commedchemexpress.comiris-biotech.de The tert-butyl ester is acid-labile, making it compatible with synthesis strategies where the Z group (cleaved by hydrogenation) or other protecting groups are removed under different conditions (orthogonal protection). bachem.comgoogleapis.com
The tert-butyl ester protection strategy for the side chain of aspartic acid is valuable due to its lability under acidic conditions, allowing for selective deprotection. thieme-connect.debachem.comgoogleapis.com
One approach to synthesize tert-butyl esters of amino acids involves treating free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297). organic-chemistry.org This method can directly afford tert-butyl esters with free amino groups in good yields. organic-chemistry.org
Another method for preparing aspartic acid tert-butyl ester derivatives involves preparing a mixture of aspartic acid-4-tert-butyl ester and aspartic acid-1-tert-butyl ester. google.com This mixture can then be reacted with a transition metal salt, followed by selective reaction with a protection agent to obtain the desired aspartic acid-1-tert-butyl ester derivative. google.com One specific approach involves mixing aspartic acid with tert-butyl acetate under the catalytic action of perchloric acid, leading to a mixture of Asp(OtBu)₂, Asp(OtBu), and Asp-OtBu. google.comgoogle.com The Asp(OtBu) and Asp-OtBu mixture can be isolated in the aqueous phase after neutralization and extraction. google.com Alternatively, aspartic acid can be suspended in dichloromethane (B109758) and reacted with isobutene under the catalysis of anhydrous p-methyl benzenesulfonic acid to obtain a mixture of Asp(OtBu)₂, Asp(OtBu), and Asp-OtBu. google.comgoogle.com
For synthesizing Z-Asp(OtBu)-OH specifically, one route involves starting with this compound and converting it to a reactive intermediate, such as an inner anhydride, which is then reacted with tert-butanol (B103910) or a reagent that introduces the tert-butyl group selectively at the β-carboxyl position. However, direct methods for preparing the 1-tert-butyl ester from Z-Asp using inner anhydrides are not effective for preparing the 1-tert-butyl ester. google.com
A method described for the synthesis of Z-Asp(OtBu)-OH involves starting from this compound, converting it to 3-Benzyloxycarbonyl-5-oxooxazolidine-4-acetic Acid, and then reacting this intermediate with isobutene under acid catalysis (e.g., H₂SO₄) to introduce the tert-butyl group. thieme-connect.de Subsequent alkaline hydrolysis opens the oxazolidinone ring to yield Z-Asp(OtBu)-OH. thieme-connect.de
Another strategy for synthesizing side-chain protected aspartic acid derivatives like Fmoc-Asp(OtBu)-OH involves preparing Asp(OtBu)₂ first, then selectively removing the 1-tert-butyl ester using a copper salt to obtain Asp(OtBu), and finally reacting with Fmoc-OSu or Fmoc-Cl. google.com While this method is described for Fmoc protection, similar strategies involving selective deprotection and subsequent Z-protection could potentially be applied to synthesize Z-Asp(OtBu)-OH.
The tert-butyl ester group is stable under basic hydrolysis, ammonolysis, and hydrogenolysis, which provides orthogonality with the Z group that is typically removed by hydrogenation. thieme-connect.debachem.com Deprotection of the tert-butyl ester is usually carried out using acids like trifluoroacetic acid (TFA), HCl in acetic acid, or BF₃·OEt₂ in acetic acid. thieme-connect.de
| Starting Material | Reagents/Conditions | Product(s) | Key Step/Strategy | Reference |
| L-Aspartic Acid | Bis(trifluoromethanesulfonyl)imide, tert-butyl acetate | Asp-OtBu (with free amino group) | Direct esterification of free amino acid | organic-chemistry.org |
| Aspartic Acid | Tert-butyl acetate, HClO₄ catalyst | Asp(OtBu)₂, Asp(OtBu), Asp-OtBu mixture | Transesterification | google.comgoogle.com |
| Aspartic Acid | Isobutene, anhydrous p-toluenesulfonic acid catalyst in CH₂Cl₂ | Asp(OtBu)₂, Asp(OtBu), Asp-OtBu mixture | Isobutene addition | google.comgoogle.com |
| This compound | Paraformaldehyde, Ac₂O, SOCl₂, AcOH; then Isobutene, H₂SO₄, CH₂Cl₂; then aq NaOH | Z-Asp(OtBu)-OH | Formation of oxazolidinone, then tert-butylation | thieme-connect.de |
| Asp(OtBu)₂ | Copper salt; then Fmoc-OSu or Fmoc-Cl | Fmoc-Asp(OtBu) (after selective deprotection) | Selective deprotection of diester | google.com |
Benzyl Ester Protection Strategy
The benzyl ester (OBzl) is a frequently employed protecting group for the carboxylic acid side chain of aspartic acid in peptide synthesis, particularly in combination with the Z group for Nα-protection (Z/Bzl strategy) bachem.com. Benzyl esters are generally stable under basic conditions and to nucleophiles, while being cleavable by catalytic hydrogenation or acidolysis wiley-vch.de.
The preparation of amino acid benzyl esters typically involves esterification with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, often with azeotropic removal of water wiley-vch.de. For this compound, protection of the β-carboxylic acid as a benzyl ester would yield Z-Asp(OBzl)-OH. This derivative is then suitable for incorporation into peptide chains using standard coupling procedures.
Advanced Chemical Synthesis Strategies in Peptide Construction
The incorporation of aspartic acid residues into peptides can be challenging due to the potential for side reactions, notably aspartimide formation. This compound and its protected derivatives are central to strategies aimed at mitigating these issues and enabling the synthesis of complex peptide sequences.
Fragment Condensation Approaches Utilizing this compound
Fragment condensation is a powerful strategy for the synthesis of longer peptides, involving the coupling of pre-synthesized peptide segments acs.org. This compound or its protected forms can be used as components in the synthesis of these fragments.
In fragment condensation, a protected peptide fragment with a free C-terminus (acyl donor) is coupled with another protected peptide fragment with a free N-terminus (acyl acceptor) acs.org. If this compound or a Z-Asp-containing peptide fragment is used as the acyl donor, the α-carboxylic acid of the C-terminal residue (which would be Asp in this case) is activated for coupling with the amino group of the acyl acceptor. Alternatively, if a fragment contains a Z-Asp residue internally or at the N-terminus, the Z group would serve as the Nα-protection during fragment synthesis before potential removal for further elongation or coupling.
Studies on model coupling reactions, such as the reaction between Z-Gly-Phe-OH and H-Phe-OBzl, have provided insights into optimizing conditions for fragment condensation, which can be applied to Z-Asp-containing fragments researchgate.net. The choice of coupling agents and additives is crucial for achieving high yields and minimizing side reactions in fragment condensation approaches researchgate.net.
Prevention of Aspartimide Formation in Z-Asp-Containing Peptides
Aspartimide formation is a significant side reaction in peptide synthesis, particularly prevalent when aspartic acid is followed by a small, non-β-branched amino acid like glycine (B1666218) or serine ppke.hu. This intramolecular cyclization involves the nucleophilic attack of the peptide backbone nitrogen on the β-carboxylic acid side chain of aspartic acid, leading to the formation of a five-membered succinimide (B58015) ring (aspartimide) ppke.huresearchgate.netiris-biotech.de. This can result in racemization and the formation of α- and β-peptide byproducts, lowering yield and complicating purification researchgate.netiris-biotech.desemanticscholar.org.
While the t-butyl ester (OtBu) is a common protecting group for the aspartic acid side chain in Fmoc-based synthesis, it is not entirely effective at preventing aspartimide formation, especially under basic conditions used for Fmoc removal ppke.hu. Bulky ester protecting groups have been explored to increase steric hindrance and reduce aspartimide formation, but they can sometimes reduce coupling efficiency semanticscholar.orggoogle.combiotage.com.
Cyanosulfurylides (CSY) represent a novel class of protecting groups for carboxylic acids that have shown significant promise in preventing aspartimide formation during peptide synthesis researchgate.netiris-biotech.desemanticscholar.orgrsc.org. Unlike ester-based protecting groups which involve a C-O bond susceptible to nucleophilic attack, CSYs mask the carboxylic acid through a stable C-C bond iris-biotech.desemanticscholar.orgrsc.org. This structural difference provides enhanced stability under typical peptide synthesis conditions, including those involving strong bases and acids iris-biotech.desemanticscholar.org.
Fmoc-Asp(CSY)-OH is a building block that has been developed and reported to completely suppress aspartimide formation during solid-phase peptide synthesis iris-biotech.dersc.org. This protecting group is stable to conditions commonly used in Fmoc synthesis, including piperidine (B6355638) for Fmoc deprotection iris-biotech.dersc.org. The CSY group can be selectively cleaved under aqueous conditions using electrophilic halogen species, such as N-chlorosuccinimide, to regenerate the free carboxylic acid researchgate.netiris-biotech.desemanticscholar.org.
Research has demonstrated the effectiveness of Asp(CSY) in the synthesis of peptides prone to aspartimide formation, such as teduglutide (B13365) and sequences derived from WW domains, which were difficult to synthesize using conventional methods researchgate.netsemanticscholar.orgrsc.org. The use of CSY not only prevents aspartimide formation but can also improve solubility during synthesis compared to some bulky hydrophobic ester protecting groups iris-biotech.de.
Data from studies comparing Asp(OtBu) and Asp(CSY) in model peptide synthesis highlight the significant reduction or complete suppression of aspartimide formation when using the CSY protecting group. For instance, a pentamer synthesized with conventional Asp(OtBu) showed a high degree of aspartimide formation, whereas the same pentamer synthesized with Fmoc-Asp(CSY)-OH showed the desired product as the major component researchgate.netresearchgate.net.
| Aspartic Acid Derivative | Conditions (Piperidine Treatment) | Aspartimide Formation |
| Asp(OtBu) | 20% Piperidine in DMF (12 h, room temperature) | High degree observed researchgate.netresearchgate.net |
| Asp(CSY) | 20% Piperidine in DMF (12 h, room temperature) | Completely suppressed researchgate.netresearchgate.net |
This demonstrates the superior stability of the CSY protecting group to the basic conditions that promote aspartimide formation in Asp-containing peptides.
Chemo-Enzymatic Synthesis Approaches
Enzyme-catalyzed peptide synthesis offers an alternative to purely chemical methods, often providing advantages such as high specificity and milder reaction conditions dcu.ieacs.org. This compound can serve as a substrate in chemo-enzymatic approaches for peptide bond formation.
Enzyme-Catalyzed Peptide Bond Formation Involving this compound
Proteases, enzymes typically known for hydrolyzing peptide bonds, can also catalyze peptide bond formation under thermodynamic control, usually in non-aqueous or biphasic systems to shift the equilibrium towards synthesis dcu.ieacs.orgnih.gov. Thermolysin is one such enzyme that has been successfully employed for peptide synthesis acs.orgpnas.org.
This compound has been used as an acyl donor substrate in thermolysin-catalyzed peptide synthesis. For example, Z-Asp-Val-Tyr-NH2, a precursor tripeptide of thymopentin (B1683142), was successfully synthesized using thermolysin to catalyze the formation of the peptide bond between this compound and Val-Tyr-NH2 . This reaction was carried out in an aqueous/organic solvent biphasic system to favor synthesis .
Studies on thermolysin-catalyzed reactions involving this compound have investigated optimal conditions, including pH, temperature, and solvent composition, to maximize product yield . While the specific reaction conditions and yields can vary depending on the peptide sequence being synthesized and the enzyme used, enzyme-catalyzed methods involving this compound demonstrate the versatility of this compound as a building block in different synthetic strategies nih.govpnas.org.
Another example includes the thermolysin-catalyzed synthesis of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-Asp-Phe-OMe), a precursor to aspartame (B1666099), from this compound and L-phenylalanine methyl ester acs.org. This reaction has been studied in aqueous-organic biphasic systems, highlighting the influence of solvent partitioning on reaction rate and equilibrium acs.org.
Enzyme-catalyzed synthesis can be influenced by factors such as substrate concentration, enzyme concentration, pH, temperature, and the presence of organic solvents acs.orgnih.gov. Research findings indicate that the nature of the amino acid residues adjacent to the site of enzymatic coupling can also affect reaction efficiency and specificity nih.govpnas.org.
| Enzyme | Acyl Donor Substrate | Amino Acceptor Substrate | Product | Conditions | Reference |
| Thermolysin | This compound | Val-Tyr-NH2 | Z-Asp-Val-Tyr-NH2 | Aqueous/organic biphasic system, pH 6.5, 40°C | |
| Thermolysin | This compound | Phe-OMe | Z-Asp-Phe-OMe | Aqueous-organic biphasic system, pH ~5 | acs.org |
| Pepsin | Z-X-Phe-OH (X=Asp) | Phe-OMe | Z-Asp-Phe-Phe-OMe | Organic media (e.g., ethyl acetate/buffer) | nih.gov |
Kinetic and Equilibrium Studies in Aqueous and Biphasic Systems
Kinetic and equilibrium studies of thermolysin-catalyzed Z-Asp-Phe-OMe synthesis have been conducted in both aqueous and aqueous-organic biphasic systems nih.govacs.orgcapes.gov.br. In aqueous solutions saturated with ethyl acetate, the kinetics follow a rate equation consistent with a rapid-equilibrium random bireactant mechanism nih.govacs.org. The reverse hydrolysis reaction is zero-order with respect to Z-Asp-Phe-OMe concentration nih.govacs.org.
In biphasic systems, the synthesis courses are explained by the rate equations derived for aqueous solutions and the partitioning of substrates and products between the phases nih.govacs.org. The rate of synthesis in biphasic systems can be lower than in aqueous solutions due to the unfavorable partitioning of Phe-OMe in the aqueous phase nih.govacs.org.
Equilibrium yield in a biphasic system can be influenced by assuming that only the non-ionized forms of the substrate and product exist in the organic phase nih.govacs.org. Theoretically and experimentally, the maximum yield of Z-Asp-Phe-OMe in a biphasic system is often observed at an aqueous-phase pH around 5, which is lower than that for synthesis in aqueous solution nih.govacs.org. The effect of the organic solvent on the rate and equilibrium can be explained by variations in the partition coefficient nih.govacs.org.
Kinetic and Equilibrium Studies in Aqueous and Biphasic Systems
Effect of pH and Organic Solvents on Reaction Yield
The pH of the reaction medium significantly impacts the activity and yield of thermolysin-catalyzed peptide synthesis nih.gov. While the optimal pH for thermolysin activity is often reported near 7.0, studies have shown that the optimal pH can vary depending on the specific substrates used nih.gov. For Z-Asp-Phe-OMe synthesis, the optimal aqueous-phase pH in a biphasic system is around 5 for maximum yield nih.govacs.org.
Organic solvents are frequently used in enzymatic peptide synthesis to shift the equilibrium towards synthesis and improve substrate solubility ubc.canih.gov. However, the presence of organic solvents can also affect enzyme stability and activity researchgate.net. Thermolysin can be relatively unstable and less active in the presence of organic solvents or low pH environments researchgate.net. The effect of the organic solvent on the reaction rate and equilibrium can be attributed to its influence on the partition coefficient of reactants and products nih.govacs.org. Different organic solvents and their concentrations can have varying impacts on the synthesis yield ubc.ca. For instance, a mixture of dimethylformamide (DMF) and ethyl acetate (EA) was used in the optimization of Z-L-Asp-Tyr-OMe synthesis, but the solvents did not sufficiently solubilize the reactants in that case ubc.ca. Immobilized thermolysin has shown high activity and stability in tert-amyl alcohol containing a small amount of water nih.gov.
Optimization of Chemo-Enzymatic Reaction Conditions
Optimization of chemo-enzymatic reaction conditions is crucial for maximizing peptide yield. Factors such as reactant concentration, solvent concentration, buffer concentration, enzyme concentration, calcium chloride concentration, pH, and temperature have been investigated for optimizing thermolysin-catalyzed synthesis of Z-Asp-containing peptides ubc.ca. For example, in the thermolysin-catalyzed synthesis of Z-Asp-Phe-OMe, the reaction rate is strongly dependent on the amount of basic salts added to control acid-base conditions nih.govresearchgate.net. Increasing the ratio of L-Phe-OMe to Z-Asp can also improve the product yield in the synthesis of Z-aspartame researchgate.net.
Optimization studies using methods like Random Centroid Optimization have been employed to determine optimal conditions for maximum peptide synthesis yield, although identifying the most influential factors can sometimes be challenging ubc.ca. The type of solvent used has been found to have a significant impact on the synthesis of peptides ubc.ca.
Integration of Chemical and Enzymatic Steps in Multi-Step Synthesis
Chemo-enzymatic synthesis, combining chemical and enzymatic steps, is a powerful approach for the synthesis of complex peptides, including those containing this compound tandfonline.comnih.govlvb.lt. This strategy leverages the advantages of both methodologies, using chemical methods for certain coupling steps or precursor synthesis and enzymatic methods for stereoselective peptide bond formation.
Synthesis of Precursor Peptides for Biologically Active Compounds (e.g., Thymopentin)
Chemo-enzymatic methods have been successfully applied to synthesize precursor peptides for biologically active compounds, such as thymopentin tandfonline.comnih.govlvb.ltnih.gov. Thymopentin is a pentapeptide corresponding to amino acids 32-36 of thymopoietin (B12651440) and has been studied for its immunomodulating properties wikipedia.orgnih.gov.
One example is the synthesis of the precursor tripeptide Z-Asp-Val-Tyr-OH of thymopentin tandfonline.comnih.govlvb.lt. This synthesis involves a combination of chemical and enzymatic steps. The dipeptide Val-Tyr-OH can be synthesized by a chemical method tandfonline.comnih.govlvb.lt. Subsequently, the linkage of Z-Asp-OMe to Val-Tyr-OH is catalyzed by an enzyme, such as the industrial alkaline protease Alcalase, in water-organic cosolvent systems under kinetic control tandfonline.comnih.govlvb.lt.
The conditions for the enzymatic synthesis step, including organic solvents, water content, temperature, pH, and reaction time, are optimized to achieve reasonable yields tandfonline.comnih.govlvb.lt. For the Alcalase-catalyzed synthesis of Z-Asp-Val-Tyr-OH, optimal conditions were reported as pH 10.0, 35°C, in an acetonitrile (B52724)/Na₂CO₃-NaHCO₃ buffer system (85:15, v/v) for 2.5 hours, resulting in a tripeptide yield of over 70% tandfonline.comnih.govlvb.lt.
Another precursor dipeptide of thymopentin, Z-Asp-Val-NH₂, has also been synthesized using a protease-catalyzed, kinetically controlled approach in organic solvents nih.gov. In this case, Z-Asp-OMe and Val-NH₂ were used as substrates, and Alcalase was employed as the catalyst in a water-organic cosolvent system nih.gov. Optimal conditions for this synthesis were pH 10.0, 35°C, in an acetonitrile/Na₂CO₃-NaHCO₃ buffer system (9:1, v/v) for 5 hours, yielding 63% of the dipeptide product nih.gov.
A chemo-enzymatic approach was also used for the synthesis of Z-Asp-Val-Tyr-NH₂, another precursor tripeptide of thymopentin . This involved chemically synthesizing the dipeptide Val-Tyr-NH₂ and then using a thermolysin (thermoase PC 10F) to catalyze the formation of Z-Asp-Val-Tyr-NH₂ from this compound and Val-Tyr-NH₂ in an aqueous/organic solvent biphasic system under thermodynamic control . Optimal conditions for this thermolysin-catalyzed step were pH 6.5, 40°C, in a MES/NaOH buffer of n-butanol system (15/85, v/v) for 20 hours, yielding 27.02% .
Green Chemistry Principles in this compound Synthesis
Sustainable Methodologies and Solvent Selection
Research into greener synthetic methodologies for peptide synthesis, which includes the formation of protected amino acids like this compound, has explored alternatives to conventional hazardous solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM). rsc.orgrsc.orgacs.orglu.se These solvents are commonly used in solid-phase peptide synthesis (SPPS), a related field, but their toxicity and environmental impact are significant concerns. rsc.orgacs.orglu.se
Enzymatic synthesis represents another promising sustainable methodology. researchgate.netresearchgate.net For instance, thermolysin, a heat-stable protease, has been utilized to catalyze the synthesis of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-APM) from this compound and L-phenylalanine methyl ester. researchgate.netresearchgate.net While this is a subsequent step in aspartame synthesis, the successful enzymatic coupling involving this compound as a substrate highlights the potential for biocatalytic approaches in the formation and reaction of this compound. Enzymatic methods often operate under milder conditions (temperature, pH) and can be more selective, potentially reducing the formation of unwanted byproducts. researchgate.net
Data on solvent properties and their "greenness" are crucial for selecting more sustainable options. Various solvent selection guides exist, although they may not always be fully aligned. rsc.orgrsc.org Key properties considered include toxicity, boiling point, viscosity, and the ability to dissolve reagents and swell resins (for SPPS). rsc.orgrsc.org
Waste Reduction and Environmental Impact Mitigation
A significant challenge in traditional chemical synthesis, including peptide chemistry, is the generation of substantial amounts of waste, particularly from the use of solvents and excess reagents. rsc.orgbrieflands.com Solid-phase peptide synthesis, for example, is known to produce considerable waste, with solvents being a major contributor. rsc.orglu.se
Strategies for waste reduction in this compound synthesis and related processes focus on several areas:
Solvent Reduction and Recycling: Minimizing the volume of solvent used and implementing effective recycling protocols can drastically lower the amount of hazardous waste generated. rsc.orgrsc.org
Alternative Solvents: Replacing hazardous solvents with greener alternatives directly mitigates the environmental impact of solvent waste. rsc.orgacs.orglu.seresearchgate.netmrforum.com
Improved Reaction Efficiency: Optimizing reaction conditions to achieve higher yields and reduce the need for excess starting materials contributes to waste reduction. For instance, controlling pH and temperature in the reaction between L-aspartic acid and benzyl chloroformate has been shown to influence yield and minimize byproduct formation. google.comgoogle.com
Minimizing Byproduct Formation: Designing synthetic routes that produce fewer or less hazardous byproducts is a core principle of green chemistry. nih.gov The formation of impurities like N-benzyloxycarbonyl aspartyl aspartic acid in this compound synthesis is an example of a byproduct that ideally should be minimized. google.comprepchem.com
Enzymatic Synthesis: Biocatalytic routes often offer higher selectivity, leading to fewer byproducts and potentially simplifying purification, thereby reducing waste associated with downstream processing. researchgate.net
The environmental impact of a chemical process can be evaluated using metrics such as Process Mass Intensity (PMI), which considers the total mass of materials used (including solvents, reagents, and auxiliaries) per unit mass of product. rsc.org Reducing solvent use and increasing reaction efficiency directly contribute to lowering the PMI and thus improving the sustainability of the process. rsc.org
While specific detailed research findings solely focused on the green chemistry metrics and waste reduction for this compound synthesis itself were not extensively available in the search results beyond general principles applied to peptide chemistry, the principles outlined above are directly applicable. The move towards greener solvents and potentially enzymatic routes for related peptide coupling reactions indicates a broader trend in the field towards more sustainable practices that would encompass the synthesis of protected amino acids like this compound.
Applications of Z Asp Oh in Peptide Chemistry Research
Role as a Protected Amino Acid Monomer in Peptide Synthesis
The primary application of Z-Asp-OH is its use as a protected amino acid monomer in the synthesis of peptides ontosight.aiomizzur.com. The Cbz group on the alpha-amino position is a temporary protecting group that can be selectively removed when needed for the next amino acid coupling step ontosight.ai. This orthogonal protection strategy is essential for building peptides of a defined sequence.
Solid-Phase Peptide Synthesis (SPPS) Applications
While Fmoc (9-fluorenylmethoxycarbonyl) and Boc (t-butyloxycarbonyl) are more commonly used alpha-amino protecting groups in modern SPPS, the Z group has historically been utilized, particularly in earlier SPPS strategies peptide.com. In SPPS, the peptide chain is assembled while anchored to an insoluble solid support. Each amino acid, protected at its alpha-amino group, is coupled sequentially to the growing peptide chain. Z-protected amino acids could be incorporated into SPPS protocols, although their deprotection conditions (typically hydrogenolysis or strong acid) are less compatible with standard SPPS resins and side-chain protecting groups compared to Fmoc or Boc chemistry peptide.com. However, modified Z-protected aspartic acid derivatives, such as Fmoc-Asp(OtBu)-OH, which features an Fmoc group for alpha-amino protection and a tert-butyl ester for side-chain protection, are widely used in Fmoc-based SPPS for incorporating aspartic acid residues google.comgoogle.comnih.govacs.orgtdcommons.org.
Synthesis of Complex Peptides and Proteins
Z-protected aspartic acid derivatives are valuable in the synthesis of complex peptides and proteins, particularly when precise control over the peptide structure and sequence is critical ontosight.aimyskinrecipes.com. The ability to selectively protect and deprotect the alpha-amino group allows for the controlled assembly of complex sequences, including those with multiple aspartic acid residues or those requiring specific side-chain modifications. The benzyl (B1604629) ester (OBzl) is a common protecting group for the beta-carboxyl side chain of aspartic acid when using Z-chemistry for alpha-amino protection (e.g., Z-Asp(OBzl)-OH) myskinrecipes.comnih.govpeptide.com. This orthogonal protection strategy allows for differential deprotection and further functionalization if needed .
Incorporation into Therapeutics (e.g., Teduglutide)
While modern synthesis of therapeutic peptides like Teduglutide (B13365) primarily utilizes Fmoc-based SPPS with tert-butyl ester side-chain protection for aspartic acid (Fmoc-Asp(OtBu)-OH) google.comgoogle.comnih.govtdcommons.org, the principles of using protected aspartic acid monomers, including the strategic placement and removal of protecting groups, are directly derived from earlier peptide synthesis methodologies that heavily relied on Z-chemistry. The synthesis of complex therapeutic peptides necessitates minimizing side reactions, such as aspartimide formation, which can occur at Asp-Gly sequences google.comnih.govacs.orgppke.hu. Strategies to mitigate this, such as the choice of protecting groups and synthesis approach (linear vs. fragment), are informed by extensive research in peptide synthesis, including work with Z-protected aspartic acid derivatives google.comnih.govppke.hu. While this compound itself might not be the directly incorporated monomer in the final steps of Teduglutide synthesis, the fundamental techniques and challenges addressed in its use in peptide synthesis have contributed to the development of methods for synthesizing complex peptides like Teduglutide with high purity and yield google.comnih.gov.
This compound in Peptidomimetic Design and Synthesis
Z-protected amino acids, including this compound, also find applications in the design and synthesis of peptidomimetics. Peptidomimetics are compounds that mimic the biological activity of peptides but often possess improved properties such as increased stability or altered bioavailability.
Design of Conformationally Restricted Peptidomimetics
The incorporation of protected amino acids like this compound into synthetic schemes allows for the introduction of specific structural elements that can influence the conformation of the resulting peptidomimetic. By carefully selecting protecting groups and employing various coupling and cyclization strategies, researchers can design peptidomimetics with restricted conformations. This restriction can help to lock the molecule into a biologically active conformation, potentially leading to more potent and selective compounds. While specific examples of this compound directly being used to induce conformational restriction were not explicitly found in the search results, the general principle of using protected amino acids as building blocks for creating constrained structures in peptidomimetics is well-established in peptide chemistry prepchem.com. The versatility of Z-chemistry in solution-phase synthesis provides a route to synthesize modified peptides or peptide-like structures that can serve as peptidomimetics.
Compound Table
| Compound Name | PubChem CID |
| N-Benzyloxycarbonyl-L-aspartic acid | 2723942 |
| L-Aspartic acid | 6057 |
| Benzyl chloroformate | 7941 |
| Teduglutide | 16131971 |
| N-Benzyloxycarbonyl aspartyl aspartic acid | Not readily available in search results |
| Fmoc-Asp(OtBu)-OH | 47618 |
| Z-Asp(OBzl)-OH | 47602 |
| Boc-Asp(OtBu)-OH | 15429 |
| Fmoc-Asp(OAll)-OH | 6641 |
| Z-Asp(OtBu)-OH | 5545-52-8 (CAS) sigmaaldrich.com / 329747421 (Substance ID) sigmaaldrich.com |
| Z-Asp-PheOMe | 2723941 |
| L-phenylalanine methyl ester | 2577-90-4 (CAS) prepchem.com / 53308705 (PubChem Compound) ctdbase.org |
Interactive Data Tables
Based on the search results, specific quantitative data suitable for interactive data tables within the strict scope of the outline were limited. However, information regarding the synthesis parameters and purity of this compound could be presented in a table format.
| Synthesis Parameter | Range/Value | Notes | Source |
| Temperature | 35°C - 55°C (preferably 46°C - 50°C) | For synthesis from L-aspartic acid and benzyl chloroformate | google.com |
| pH | 9.2 - 12.0 (preferably 10.0 - 11.0) | For synthesis from L-aspartic acid and benzyl chloroformate | google.com |
| Purity (HPLC) | 98.5% min | Typical reported purity for this compound | omizzur.com |
| Yield | Exceeding 90% | Reported yield for synthesis process | google.com |
This table summarizes some key parameters and outcomes related to the synthesis and purity of this compound based on the provided search results.
Incorporation into Beta-Lactam Peptidomimetics
This compound has been utilized in the synthesis of beta-lactam peptidomimetics. One approach involves Ugi multicomponent reactions (Ugi MCR) where Z-Asp(b-OBn)-OH (a derivative of this compound with a benzyl ester on the beta-carboxyl group) is used as a starting material to prepare di- and tripeptide methyl esters. core.ac.uk These peptide esters, after deprotection, can then be employed in Ugi 4C-3CR reactions with Nβ-Fmoc-amino alkyl isonitriles and aldehydes to yield functionalized beta-lactam peptidomimetics. core.ac.uk This method allows for the insertion of beta-lactam units into the peptide backbone, creating novel structures with potential biological activities. core.ac.uk
Azapeptide Synthesis and Modifications of this compound for Enhanced Stability
Azapeptides are peptidomimetics where an alpha-carbon is replaced by a nitrogen atom, potentially offering enhanced metabolic stability and altered conformational properties compared to their natural peptide counterparts. nih.govresearchgate.netresearchgate.net this compound can serve as a building block or be modified for incorporation into azapeptide structures. The synthesis of azapeptides often involves the activation of hydrazine (B178648) derivatives. biorxiv.org While the direct use of this compound in azapeptide synthesis is not explicitly detailed in the search results, the broader field of azapeptide synthesis involves incorporating modified amino acids to improve stability, a characteristic that modifications of this compound could potentially facilitate. nih.govresearchgate.netresearchgate.netmdpi.com Aza-amino acids can influence backbone geometry and peptide structure, affecting activity and stability. researchgate.net Research in this area focuses on developing efficient synthetic methods and exploring the impact of aza-substitution on biological activity and stability. nih.govresearchgate.netresearchgate.netmdpi.com
Phototriggerable Peptidomimetics Derived from this compound
Phototriggerable peptidomimetics are molecules whose biological activity can be controlled by light. While direct examples of this compound being converted into a phototriggerable peptidomimetic were not found, the concept involves incorporating photolabile groups into peptide or peptidomimetic structures. nih.govresearchgate.net Research in this area has shown the incorporation of artificial amino acids with stilbene (B7821643) chromophores into peptidomimetics to create phototriggerable candidates for inhibiting protein-protein interactions. researchgate.net The aspartic acid residue within a peptide sequence can be a site for modification to introduce such photolabile groups. researchgate.net For instance, studies on inhibiting Mycobacterium tuberculosis ribonucleotide reductase have involved phototriggerable peptidomimetics derived from peptide sequences containing aspartic acid residues. researchgate.net
This compound as a Precursor for Biologically Active Peptides
This compound is a valuable precursor in the synthesis of various biologically active peptides due to the facile deprotection of the Z group and the reactive carboxyl functionalities of aspartic acid.
Synthesis of Peptides with Immunomodulatory Activity (e.g., Thymopentin (B1683142) precursors)
This compound is used in the synthesis of immunomodulatory peptides, including precursors for Thymopentin. Thymopentin (Arg-Lys-Asp-Val-Tyr) is a synthetic pentapeptide that mimics the activity of the thymus hormone thymopoietin (B12651440) and has immunomodulatory properties. nih.govmdpi.com The synthesis of Thymopentin or its analogues often involves the stepwise coupling of protected amino acids. nih.govresearchgate.net this compound can be used to introduce the aspartic acid residue at the appropriate position during the synthesis of peptide fragments that are subsequently assembled to form Thymopentin or its precursors. researchgate.net For example, a precursor tripeptide Z-Asp-Val-Tyr-OH has been synthesized using a chemo-enzymatic method. researchgate.net Modifications of the Thymopentin sequence, potentially involving aspartic acid, can lead to analogues with altered or enhanced immunomodulatory activities. nih.govgoogle.comnih.gov
Precursors for Cell Adhesion Peptides (e.g., RGD motif related structures)
The Arg-Gly-Asp (RGD) motif is a crucial sequence found in extracellular matrix proteins that is recognized by integrin receptors, mediating cell adhesion. iris-biotech.denih.govfrontiersin.orgresearchgate.netannualreviews.org Peptides containing the RGD sequence are widely studied for their roles in cell adhesion, migration, and tissue engineering. iris-biotech.denih.govfrontiersin.orgresearchgate.netannualreviews.org this compound can serve as a precursor for synthesizing RGD-containing peptides and peptidomimetics, providing the protected aspartic acid residue required for the RGD sequence. nih.govfrontiersin.org The synthesis of RGD peptides often involves solid-phase or solution-phase peptide synthesis techniques where protected amino acids like this compound are coupled sequentially. nih.gov RGD-modified polymers and cyclic RGD peptides have been developed to enhance cell adhesion and stability. iris-biotech.defrontiersin.orgresearchgate.net
Development of Peptide-Based Enzyme Inhibitors
Peptide-based enzyme inhibitors are a significant class of therapeutic agents. peptide.co.jpmdpi.com this compound can be incorporated into peptides designed to inhibit various enzymes, including proteases. peptide.co.jpmdpi.com The aspartic acid residue is often found in the active sites of aspartic proteases and can play a critical role in substrate binding and catalysis. mdpi.com Peptides containing aspartic acid, synthesized using protected precursors like this compound, can be designed to mimic enzyme substrates or transition states, thereby acting as inhibitors. peptide.co.jpmdpi.comgenscript.com Research involves designing inhibitors by choosing amino acid sequences near the natural substrate cleavage site and introducing modifications to enhance stability and activity. peptide.co.jpdiva-portal.org
Biological Activity and Mechanistic Investigations of Z Asp Oh Conjugates
Enzyme Inhibition Studies of Z-Asp-OH Derivatives
Derivatives of this compound have been investigated for their ability to inhibit various enzymes, with a notable focus on proteases. These studies highlight the potential of incorporating the Z-Asp moiety into peptidic or peptidomimetic structures to confer inhibitory activity. apexbt.comsigmaaldrich.comnih.govpnas.org
Mechanism of Action of this compound Derived Inhibitors
The mechanism of action for this compound derived inhibitors is largely dependent on the specific enzyme target. However, many potent inhibitors function by interacting directly with the enzyme's active site, often involving a reactive group that forms a covalent bond or engages in tight binding interactions. sigmaaldrich.comnih.gov
Serine proteases are characterized by a catalytic triad (B1167595) typically consisting of aspartate, histidine, and serine residues in their active site. mdpi.comwikipedia.orgnih.gov The serine hydroxyl group acts as a nucleophile, attacking the peptide bond of the substrate. mdpi.comwikipedia.org While this compound derivatives are more prominently known for targeting cysteine proteases, the design principles for serine protease inhibitors often involve mimicking the transition state of the substrate or targeting the catalytic residues. nih.govwikipedia.org Some inhibitors can exhibit activity against both serine and cysteine proteases. frontiersin.org
A significant area of research for this compound derivatives is the inhibition of cysteine proteases, particularly caspases. apexbt.cominvivogen.comebi.ac.ukontosight.aidrugbank.com Cysteine proteases utilize an active site cysteine residue as the primary nucleophile in peptide bond cleavage. frontiersin.orgnih.govresearchgate.net Inhibitors targeting these enzymes often contain a reactive group, such as a fluoromethyl ketone or aldehyde, that can covalently modify the active site cysteine, leading to irreversible inhibition. ebi.ac.ukontosight.aigoogle.com This covalent modification prevents the enzyme from carrying out its catalytic function.
Targeting Serine Proteases
Specific Examples of Z-Asp-Derived Enzyme Inhibitors (e.g., Caspase Inhibitors like Z-VAD-FMK)
One of the most well-known Z-Asp-derived inhibitors is Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone). apexbt.cominvivogen.comebi.ac.ukontosight.aidrugbank.comciteab.comresearchgate.net Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor. invivogen.comontosight.ai It inhibits a broad range of caspases, including human caspase-1 to -10 (with the exception of caspase-2) and murine caspases like caspase-1, -3, and -11. invivogen.com Its mechanism involves the irreversible binding to the catalytic site of caspases, which are cysteine proteases central to apoptosis and inflammation. invivogen.comebi.ac.ukontosight.ai
Another example is Z-Asp-CH2-DCB (benzyloxycarbonyl-Asp-CH2OC(O)-2,6-dichlorobenzene), an aspartate-based inhibitor shown to preferentially inhibit interleukin-1 beta-converting enzyme (ICE), also known as caspase-1. nih.gov This inhibitor was found to block apoptotic cell death induced by various agents in human myeloid leukemia U937 cells, suggesting the involvement of ICE or ICE-like proteases in a common apoptotic pathway in these cells. nih.gov Aza-Asp derivatives have also been identified as effective inhibitors of caspases-3 and -6. nih.gov
Enzyme Kinetics and Binding Affinity Investigations
Studies investigating the enzyme kinetics and binding affinity of this compound derivatives provide insights into their potency and mechanism of interaction with target enzymes. Kinetic parameters such as inhibition constants (Ki), Michaelis constant (Km), and maximum velocity (Vmax) are used to characterize inhibitor activity. nih.govkhanacademy.org Binding affinity is often quantified by dissociation constants (Kd), representing the strength of the inhibitor-enzyme interaction. pnas.orgnih.govacs.org
For Z-VAD-FMK, half-times for inhibition at 1 micromolar concentration have been reported for various caspases, indicating differing rates of inhibition across the caspase family. ebi.ac.uk
| Caspase | Half-time for Inhibition at 1 µM (s) ebi.ac.uk |
| Caspase-1 | 2.5 |
| Caspase-2 | 2400 |
| Caspase-3 | 43 |
| Caspase-4 | 130 |
| Caspase-5 | 5.3 |
| Caspase-6 | 98 |
| Caspase-7 | 39 |
| Caspase-8 | 2.5 |
| Caspase-9 | 3.9 |
These kinetic data demonstrate that Z-VAD-FMK exhibits potent and relatively rapid inhibition of several caspases, with particularly fast inhibition observed for caspase-1 and caspase-8. ebi.ac.uk
Modulation of Cellular Pathways by this compound Containing Compounds
Compounds containing the Z-Asp moiety, particularly caspase inhibitors like Z-VAD-FMK, have been shown to modulate various cellular pathways, predominantly those involving protease activity. The primary impact of Z-VAD-FMK is the inhibition of caspases, which are key executioners of apoptosis (programmed cell death). apexbt.cominvivogen.comontosight.airesearchgate.net By inhibiting caspase activity, Z-VAD-FMK can block the induction of apoptosis, leading to increased cell survival in various cell types. invivogen.comontosight.ai
Beyond apoptosis, Z-VAD-FMK has also been shown to block inflammasome activation, a process mediated by caspase-1. invivogen.com Inhibition of caspase-1 prevents the processing of pro-inflammatory cytokines like IL-1β and IL-18, thereby influencing inflammatory responses. invivogen.comaai.org Studies have indicated that Z-VAD-FMK administration can reduce inflammation in experimental models. invivogen.comaai.org
Apoptosis Pathway Modulation
Apoptosis, or programmed cell death, is a fundamental biological process crucial for development and tissue homeostasis. Dysregulation of apoptosis is implicated in various diseases. This compound derived compounds, particularly peptide-based inhibitors, have been shown to modulate apoptotic pathways, primarily through the inhibition of caspases.
Caspase Inhibition and Cell Protection (e.g., in Cryopreservation)
Caspases are a family of cysteine proteases that play critical roles in initiating and executing apoptosis. Inhibitors targeting caspases have been developed to prevent unwanted cell death. Several this compound derived peptides function as potent caspase inhibitors. For instance, Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp-fluromethylketone) is a well-characterized pan-caspase inhibitor uni.lunih.govneobioscience.comvwr.comvwr.com. Another significant inhibitor is Z-DEVD-FMK, which targets DEVD-dependent caspases like caspase-3 and caspase-7 neobioscience.comnih.gov. The structure of Z-DEVD-FMK includes the Z-Asp(OMe) moiety neobioscience.com. Z-Asp-CH2-DCB (Z-Asp-2,6-dichlorobenzoyloxymethylketone) is also recognized as an irreversible broad-spectrum caspase inhibitor.
These caspase inhibitors have demonstrated protective effects on cells by attenuating apoptosis in various experimental settings. For example, Z-Asp-CH2-DCB has been shown to inhibit hypoxia-induced apoptosis. In the context of cryopreservation, a process that can induce significant cell damage partly through apoptosis, this compound derived caspase inhibitors have shown promise. Studies have indicated that using caspase inhibitors like Z-VAD-FMK and Z-DEVD-FMK can help reduce cryoinjury-induced apoptosis and improve cell viability or enhance the proliferation potential of cells following thawing neobioscience.com. For instance, supplementing post-thaw media with Z-DEVD-FMK enhanced the proliferation potential of frozen cells and provided protection against reactive oxygen species generation and apoptosis after cryo-thawing neobioscience.com.
Impact on Cell Proliferation and Viability
Beyond their role in apoptosis inhibition, this compound derivatives and conjugates can influence cell proliferation and viability. The impact varies depending on the specific derivative and cell type. For example, Z-Asp-CH2-DCB has been shown to reduce T-cell proliferation in stimulated peripheral blood mononuclear cells in a dose-dependent manner. Research on Z-Asp(OBzl)-OH derivatives has indicated that these compounds can exhibit cytotoxicity against certain cancer cell lines by inhibiting cell viability. This suggests a potential application in cancer therapy by limiting uncontrolled cell growth.
Signaling Pathway Regulation
The modulation of cellular processes by this compound conjugates can involve the regulation of various signaling pathways. Caspase activity itself is an integral part of apoptotic signaling cascades nih.gov. Inhibitors like Z-DEVD-FMK have been implicated in modulating cytokine-impelled apoptosis, potentially through influencing pathways such as NF-κB and AP-1 nih.gov. Furthermore, aspartic acid-based enzymes are recognized as a family of protein phosphatases, which play crucial roles in regulating diverse signaling pathways by controlling protein phosphorylation. While the direct involvement of this compound conjugates in regulating a wide array of signaling pathways is an area of ongoing research, their impact on caspase-dependent apoptosis pathways and potential interactions with phosphatase activities highlight their influence on cellular signaling networks.
Antimicrobial Activity of this compound Derivatives
The increasing global concern regarding antimicrobial resistance has driven the search for new antibacterial agents with novel mechanisms of action. This compound derivatives and conjugates have emerged as potential candidates in this field, exhibiting antimicrobial properties against various pathogens.
Evaluation Against Multi-Drug Resistant Organisms
This compound derivatives have been evaluated for their effectiveness against a range of microorganisms, including multi-drug resistant strains that pose significant clinical challenges. Studies have shown that certain metal complexes formed with Z-Asp(OBzl)-OH demonstrate potent activity against pathogens, with efficacy comparable to established antibiotics. Additionally, investigations into amino acid and peptide derivatives of mycophenolic acid, including those incorporating aspartic acid, have shown antibacterial activity, including against Methicillin-resistant Staphylococcus aureus (MRSA). The exploration of this compound derivatives in the context of multi-drug resistant organisms highlights their potential in addressing critical unmet medical needs in infectious diseases.
Other Biological Effects and Potential Therapeutic Applications
Beyond their fundamental chemical properties and roles in synthesis, this compound conjugates and other amino acid derivatives have been explored for broader biological effects, particularly in the context of enhancing physical and mental capabilities medchemexpress.comchemsrc.commedchemexpress.com. These potential applications are primarily discussed in the context of their use as ergogenic dietary substances medchemexpress.comchemsrc.commedchemexpress.com.
Influence on Secretion of Anabolic Hormones
Amino acid derivatives, such as this compound, are reported to influence the secretion of anabolic hormones medchemexpress.comchemsrc.commedchemexpress.com. This influence is a key aspect of their consideration as ergogenic supplements, substances intended to enhance physical performance, stamina, or recovery medchemexpress.comchemsrc.commedchemexpress.com. While the precise mechanisms by which this compound conjugates exert this effect are not detailed in the immediately available information, the broader category of amino acid derivatives is associated with modulating hormonal pathways medchemexpress.comchemsrc.commedchemexpress.com.
Impact on Mental Performance and Exercise-Induced Muscle Damage
This compound conjugates and other amino acid derivatives are also reported to have an impact on mental performance, particularly during stress-related tasks medchemexpress.comchemsrc.commedchemexpress.com. Furthermore, they are associated with the prevention of exercise-induced muscle damage medchemexpress.comchemsrc.commedchemexpress.com. Exercise-induced muscle damage (EIMD) is characterized by structural changes in muscle fibers, including damage to myofibrils and Z-line streaming, and can lead to decreased force production and muscular endurance olemiss.edunih.gov. The reported effect of this compound conjugates in preventing such damage contributes to their perceived benefits as ergogenic aids medchemexpress.comchemsrc.commedchemexpress.com. The mechanism underlying the reported impact on mental performance during stress is not explicitly detailed in the provided sources, but the general classification as ergogenic substances suggests a potential role in supporting cognitive function under demanding conditions medchemexpress.comchemsrc.commedchemexpress.com.
Structure Activity Relationship Sar Studies of Z Asp Oh Derivatives
Impact of Z-Group and Aspartic Acid Moiety on Biological Activity
The Z-group (Benzyloxycarbonyl) is a common protecting group in peptide synthesis, typically removed under acidic conditions or by hydrogenolysis. The aspartic acid moiety provides a chiral center and two carboxylic acid functionalities (α and β), which can be free or protected, contributing significantly to the molecule's properties and interactions.
Conformational Analysis and its Relation to Activity
Influence of Side-Chain Modifications on Peptide and Peptidomimetic Activity
Modifications to the side chain of the aspartic acid moiety in Z-Asp-OH derivatives are frequently employed to alter the physicochemical properties, stability, and biological activity of resulting peptides and peptidomimetics.
Modifications of the Aspartic Acid Side Chain (e.g., -OtBu, -OBzl)
Esterification of the β-carboxylic acid group with protecting groups like tert-butyl (-OtBu) or benzyl (B1604629) (-OBzl) is a common strategy in peptide synthesis to prevent unwanted side reactions and control solubility. nih.govnih.govsigmaaldrich.comiris-biotech.deuni.lu These modifications can significantly impact the lipophilicity and steric profile of the aspartic acid residue, thereby influencing the interaction of the peptide or peptidomimetic with its target. For instance, Z-Asp(OtBu)-OH contains a tert-butyl ester on the β-carboxyl group sigmaaldrich.comiris-biotech.de, while Z-Asp(OBzl)-OH has a benzyl ester at this position. nih.gov These protected forms are often used as intermediates in the synthesis of more complex peptides. koreascience.kr The choice of protecting group can affect the efficiency of peptide synthesis and the final biological activity.
Table 1: Examples of this compound Derivatives with Side-Chain Modifications
| Compound Name | Side Chain Modification | PubChem CID |
| This compound | Free carboxylic acid | 2723942 fishersci.atfishersci.ca |
| Z-Asp(OtBu)-OH | tert-butyl ester | 59341310 guidechem.com, 329747421 sigmaaldrich.com |
| Z-Asp(OBzl)-OH | benzyl ester | 47602 nih.gov, 6994509 nih.gov |
| Z-Asp(OMe)-OH | methyl ester | 7014888 uni.lu, 7021783 uni.luinvivochem.cn |
SAR in Enzyme Inhibitor Design
This compound derivatives, particularly those with modified side chains, are frequently utilized in the design and synthesis of enzyme inhibitors, especially those targeting proteases like caspases. The aspartic acid residue often plays a crucial role in the binding and activity of these inhibitors, often interacting with the enzyme's active site. SAR studies in this area focus on how variations in the Z-group, the aspartic acid side chain, and the surrounding peptide sequence influence inhibitory potency and selectivity. For instance, fluoromethyl ketone derivatives containing aspartic acid residues have been investigated as caspase inhibitors, with the free carboxylic acid at the aspartic acid side chain being important for neuroprotective activity. koreascience.krresearchgate.net Modifications to the Z-group or the introduction of different functionalities at the N-terminus or on the aspartic acid side chain can alter binding affinity, metabolic stability, and pharmacokinetic properties, leading to improved inhibitor profiles. researchgate.netmdpi.com The conformation of the inhibitor, influenced by its amino acid composition and modifications, is also a key determinant of its ability to fit into and interact with the enzyme's active site. acs.orgplos.org
Table 2: Selected Examples of Z-Asp-Containing Peptides and Derivatives in Research
| Compound Name | Potential Application/Context | Relevant Modification/Feature |
| Z-Asp(OtBu)-Phe-Val-OMe | Peptide synthesis intermediate | β-tert-butyl ester |
| Z-Asp-Met-Val-Asp-OH | Caspase inhibitor studies | Free β-carboxylic acid (in final product) |
| Z-Asp(OBzl)-OSu | Activated ester for peptide coupling | β-benzyl ester, N-hydroxysuccinimide |
| Cormycin A (contains Z-Dhb and L-Asp(3-OH)) | Novel lipodepsipeptide, antimicrobial | Modified Aspartic acid (3-OH) |
Key Interactions with Enzyme Active Sites
The interaction of this compound derivatives with enzyme active sites is governed by a combination of factors, including the shape and electronic properties of the molecule, its ability to form hydrogen bonds, make hydrophobic contacts, and, in some cases, coordinate with metal ions present in the active site. Studies on various enzyme inhibitors, including those based on amino acid scaffolds, illustrate these key interactions.
For instance, in aspartic proteases, a water molecule bound to aspartic acid residues in the active site acts as a nucleophile for catalysis. nih.gov While this compound itself is an amino acid derivative rather than a typical protease inhibitor substrate, modifications to its structure could lead to compounds that interact with the active site cleft. Interactions often involve hydrogen bonding with backbone or side-chain atoms of amino acid residues in the active site. osti.govnih.govavcr.czmdpi.com Hydrophobic interactions with nonpolar residues lining the active site pockets also play a significant role in binding affinity and specificity. avcr.czmdpi.com
The aspartic acid residue within a substrate or inhibitor can engage in crucial interactions. In some enzymes, aspartic acid residues are part of the catalytic machinery or contribute to substrate binding through electrostatic interactions or hydrogen bonds. nih.govnih.govbioscientifica.com For this compound derivatives, the free beta-carboxylic acid group offers a site for potential interactions, such as hydrogen bonding or salt bridge formation, with positively charged or polar residues in an enzyme's active site. Similarly, the alpha-carboxyl group can participate in such interactions. The benzyloxycarbonyl group is generally hydrophobic and can contribute to binding through hydrophobic contacts, and it has been shown to confer affinity in some inhibitor series. nih.gov
Studies on inhibitors of different enzymes, such as aminopeptidases or kinases, demonstrate that specific functional groups and their spatial arrangement are critical for productive binding within the active site. For example, inhibitors of aspartyl aminopeptidase (B13392206) (DNPEP) were found to commonly feature a metal-chelating group and a charged or polar moiety that interacts with the active site's metal center and a positively charged lysine (B10760008) residue in the S1 pocket. nih.gov
Structural Determinants for Potency and Selectivity
Modifications to the amino acid side chain or the addition of peptide extensions can introduce specific interaction points that enhance binding affinity or introduce selectivity. The stereochemistry of the alpha-carbon (L in this compound) is crucial, as biological systems are highly sensitive to chirality, and the L-configuration is typically recognized by enzymes involved in peptide processing and metabolism. ontosight.ai
The benzyloxycarbonyl group, while primarily a protecting group, contributes to the lipophilicity and can engage in pi-pi stacking or hydrophobic interactions that influence binding. Variations in the protecting group or modifications to the phenyl ring could alter these interactions and impact potency and selectivity.
Studies on diverse compound classes highlight how subtle structural changes can lead to significant differences in activity and selectivity. For instance, in the development of adenosine (B11128) receptor ligands, systematic SAR exploration revealed that the position and nature of substituents on a phenyl ring significantly impacted potency and selectivity for different receptor subtypes. researchgate.netnih.gov Similarly, for inhibitors targeting other proteins, specific substitutions or the introduction of certain functional groups (e.g., halogens, methyl groups, polar moieties) at defined positions were shown to be critical for optimal activity and selectivity. mdpi.comnih.govnih.gov
The data below, while not specific to this compound derivatives, illustrates how structural variations can influence the potency of related compounds targeting enzymes or receptors.
| Compound Class Example | Structural Variation | Effect on Potency (Illustrative) | Citation |
| Oxazolo[5,4-d]pyrimidines (Anticancer) | Phenyl ring substituent at C(2) (e.g., 4-Cl vs. 4-CH3O) | 4-Cl preferred for antiproliferative activity; 4-CH3O adverse. | mdpi.com |
| Neuropeptide Y Y2 receptor antagonists | N,N-dialkylamide vs. monoalkylamide | N,N-diethylamide more potent than N,N-dimethylamide. | nih.gov |
| TGF-βR1 kinase inhibitors | Substitution on quinoxalinyl analog (e.g., carbonitrile vs. carboxamide) | Carbonitrile group showed increased inhibitory activity. | mdpi.com |
SAR in Cellular Activity and Mechanism of Action
Understanding the SAR in cellular activity involves examining how the chemical structure of this compound derivatives influences their ability to enter cells, interact with intracellular targets, and modulate specific cellular pathways, ultimately leading to a biological response. This goes beyond simple enzyme binding and considers the cellular context, including transport, metabolism, and off-target effects.
For a compound to exert intracellular activity, it must possess appropriate physicochemical properties, such as lipophilicity and polarity, to cross the cell membrane. Modifications to this compound, such as esterification of the carboxylic acids, can increase lipophilicity and potentially improve cellular uptake, as observed with some protected amino acid derivatives. acs.org
Once inside the cell, the derivative must reach and bind to its molecular target, which could be an enzyme, a receptor, or another protein involved in a signaling pathway. The SAR principles governing enzyme-inhibitor interactions discussed in Section 5.3.1 are also relevant here, but the cellular environment can influence binding affinity and efficacy.
Relationship Between Chemical Structure and Pathway Modulation
The chemical structure of this compound derivatives dictates their ability to modulate specific cellular pathways. This modulation can occur through various mechanisms, such as inhibiting enzyme activity, blocking receptor-ligand interactions, or interfering with protein-protein interactions. The nature of the target and the compound's mechanism of action are directly linked to its structure.
For example, if a this compound derivative is designed as an enzyme inhibitor, its ability to modulate a pathway depends on the role of that enzyme in the pathway. Inhibiting a key kinase, like Akt, with a specific inhibitor can impact downstream signaling events that regulate processes such as cell proliferation, growth, and apoptosis. rsc.org SAR studies on Akt inhibitors have shown how the structure of covalent-allosteric inhibitors influences their binding to the kinase domain and their ability to inhibit cell proliferation in cellular models. rsc.org
The specific chemical modifications on the this compound scaffold will determine which cellular pathways are affected. For instance, if a derivative is designed to mimic a portion of a protein substrate for a specific protease involved in a signaling cascade, its structure will be optimized to fit the protease's active site and inhibit its activity, thereby modulating the downstream signaling.
Computational Studies and Molecular Modeling of Z Asp Oh and Its Conjugates
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a small molecule (ligand) to a macromolecular target (receptor) mdpi.comacs.org. This method simulates the binding process in silico, providing insights into binding modes and potential binding affinities mdpi.com. It is a fundamental tool in structure-based drug discovery and virtual screening acs.orgnih.gov.
Prediction of Binding Modes and Interactions with Biological Targets
Molecular docking aims to predict how a ligand fits into a receptor's binding site at the atomic level . The process involves sampling multiple possible orientations and conformations of the ligand within the binding site and then scoring these poses based on their predicted interaction energies mdpi.com. These scoring functions evaluate factors such as van der Waals interactions, hydrogen bonding, and electrostatic interactions . Analyzing the top-scoring poses reveals the likely binding mode and identifies key amino acid residues in the target protein that interact with the ligand acs.org. This provides a molecular-level understanding of the interaction, which is essential for understanding the potential activity of a molecule or designing improved derivatives acs.org. For peptides or conjugates containing aspartic acid residues, such as those potentially derived from Z-Asp-OH, docking can predict how the acidic side chain of aspartate might form salt bridges or hydrogen bonds with basic or polar residues in the binding site of a protein japsonline.com.
Screening of Z-Asp-Derived Ligands
Molecular docking is widely used in virtual screening to identify potential drug candidates from large databases of chemical compounds nih.govnih.gov. In the context of this compound, this could involve screening libraries of peptides, peptidomimetics, or other conjugates that incorporate the this compound moiety or related structures. By docking these compounds against a specific biological target, researchers can prioritize those with the most favorable predicted binding affinities for experimental testing nih.gov. This significantly reduces the experimental effort required in the early stages of drug discovery . Various docking algorithms and scoring functions are employed in these screening efforts nih.govacs.org.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods that simulate the time-dependent motion of atoms and molecules based on the principles of classical mechanics nih.govijbiotech.comacs.org. Unlike the static nature of docking, MD simulations capture the dynamic behavior of molecular systems, providing insights into conformational changes, flexibility, and the stability of molecular complexes over time acs.orgijbiotech.comkarger.com.
Investigation of Conformational Changes and Flexibility
MD simulations are essential for studying the dynamic nature of proteins and ligands, which are not rigid structures but undergo continuous movements and conformational changes ijbiotech.commdpi.comfrontiersin.org. By simulating the system's evolution over time, MD can reveal the flexibility of different regions of a molecule or protein and identify significant conformational transitions ijbiotech.comkarger.comfrontiersin.org. Metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly used to quantify the structural stability and flexibility of the system during the simulation ijbiotech.comfrontiersin.org. For this compound and its conjugates, MD simulations could explore the flexibility of the molecule itself, including the rotation of the benzyloxycarbonyl group and the aspartic acid side chain, as well as how these dynamics are affected when the molecule is part of a larger peptide or bound to a target.
Understanding Degradation Mechanisms and Chemical Stability
Molecular dynamics simulations, particularly those employing reactive force fields (ReaxFF), can be used to investigate the chemical stability of molecules and explore potential degradation pathways under specific conditions acs.orgnih.govmdpi.comrsc.org. While the provided search results primarily discuss the degradation of other types of compounds, such as those in anion exchange membranes nih.govmdpi.comrsc.org, the underlying principles of using MD to study bond breaking and formation are applicable. For this compound, MD simulations could potentially be used to study its stability under various environmental conditions, such as different pH levels or temperatures, and to understand the mechanisms by which it might degrade. This could involve simulating the molecule in the presence of reactive species and observing the resulting chemical transformations.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. These calculations can provide detailed insights into molecular geometry, charge distribution, and reactivity.
While specific electronic structure analyses solely of this compound were not extensively detailed in the provided sources, quantum chemical calculations have been applied to related molecules synthesized using this compound as a starting material. For instance, studies on foldamers containing oxazolidin-2-ones, which can be derived from Z-l-Asp-OH, have employed ab initio molecular orbital theory at various approximation levels to understand their preferred secondary structures and conformational behavior. Such calculations inherently involve the analysis of the electronic structure to determine stable conformations and intramolecular interactions. Additionally, quantum-mechanical methods have been used to determine structural descriptors of analytes, potentially including this compound or its derivatives, in studies investigating retention behavior on stationary phases, which relies on understanding their electronic properties and interactions.
Quantum chemical methods allow for the calculation of molecular energies and the investigation of chemical bond properties. In studies involving derivatives of this compound, these calculations can help elucidate stabilizing interactions within a molecule. For example, Density Functional Theory (DFT) calculations have been utilized to investigate unconventional weak C-H...O=C hydrogen bond interactions in oligomers related to those synthesized from Z-l-Asp-OH. These calculations provided a stabilization energy value of approximately 1.4 kcal/mol for such an interaction, falling within the reported range for this type of unconventional hydrogen bond. While direct calculations of chemical bond properties specifically for this compound were not highlighted, these examples demonstrate the applicability of quantum chemical methods to assess energetic contributions and bond characteristics in related structures.
Electronic Structure Analysis of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to develop predictive models that correlate chemical structure with biological activity or other properties. This approach involves identifying molecular descriptors that are statistically related to the observed activity.
Although QSAR studies specifically focused on predicting the biological activity of this compound itself were not found, QSAR principles and related computational approaches have been applied to compounds derived from or related to this compound. For instance, in the development of Thyrotropin-Releasing Hormone (TRH) mimetics, where this compound can be used as a synthetic intermediate, physicochemical properties calculated using computational tools were correlated with observed central nervous system (CNS) effects. This process implicitly involves the development of predictive models where structural features are linked to biological outcomes. Similarly, quantitative structure-retention relationship studies, a form of QSAR, have been performed to correlate the retention behavior of analytes, potentially including this compound or its derivatives, on chromatographic stationary phases with their structural descriptors.
In QSAR studies and related computational analyses involving molecules synthesized from or containing the aspartic acid moiety, various molecular descriptors are employed to capture relevant structural and physicochemical properties. Examples of such descriptors include clog P and Slog P, which represent the calculated logarithm of the octanol-water partition coefficient and are indicative of lipophilicity. These descriptors have been calculated using software like ChemBioDraw Ultra and Molecular Operating Environment (MOE) for TRH mimetics, and their values correlated with biological effects. Structural descriptors determined through quantum-mechanical methods have also been used in quantitative structure-retention relationship studies to understand the interactions governing chromatographic separation.
Development of Predictive Models for Biological Activity
Application of Computational Chemistry in Peptide Design and Modification
Computational chemistry is a valuable tool in the design and modification of peptides and peptide-like structures, offering insights into conformation, stability, and interactions. This compound, as a protected amino acid, is a common building block in peptide synthesis, and computational methods are applied to the resulting peptides and their interactions.
Strategies for Improving Stability and Bioavailability
Improving the stability and bioavailability of peptides and amino acid conjugates is crucial for their potential application in various fields. While this compound itself is a building block, strategies applied to peptides and conjugates incorporating aspartic acid residues or the Z-protecting group are relevant.
Peptides, in general, face challenges related to stability, including degradation by proteolytic enzymes, and poor bioavailability due to limited membrane permeability mdpi.commdpi.com. Formulation strategies are pivotal in addressing these issues . Techniques such as microencapsulation and lyophilization can enhance stability by providing physical protection and minimizing exposure to environmental factors . The use of excipients, including antioxidants, pH modifiers, and buffering agents, can help maintain the chemical integrity of sensitive compounds .
For amino acid conjugates, modifications can significantly impact properties. For instance, conjugating natural compounds with amino acids has been explored to address issues like low solubility, low stability at physiological pH, poor oral absorption, and rapid clearance mdpi.com. Studies on quercetin (B1663063) conjugates with various amino acids, including aspartic acid, have shown dramatic increases in water solubility mdpi.com. Amino acids such as aspartic acid and glutamic acid enhanced the water solubilities of their corresponding quercetin conjugates significantly mdpi.com.
| Conjugate Type | Fold Increase in Water Solubility (compared to Quercetin) |
| Quercetin–Aspartic acid | 45.2 |
| Quercetin–Glutamic acid | 53.0 |
| Quercetin–Alanine-Glutamic acid | 52.6 |
Table 1: Enhanced Water Solubility of Quercetin Conjugates with Amino Acids mdpi.com
Chemical modifications of peptides, such as swapping L-amino acids with their D-enantiomers, can confer resistance to proteolytic degradation, thereby increasing half-life mdpi.com. Other strategies include hydrocarbon stapling and retro-inverso modifications mdpi.com. Site-directed engineering of the peptide backbone with unnatural amino acids or amide bond mimetics can prevent proteolytic cleavage acs.org. More general strategies involve polymer conjugation and cyclization to create rigid structures that hinder protease access acs.org.
While specific strategies solely focused on improving the stability and bioavailability of this compound as a standalone entity are less documented in the provided context, the principles applied to peptides and amino acid conjugates synthesized using this compound are highly relevant. The selection of appropriate protecting groups, conjugation strategies, and formulation techniques are key considerations when developing this compound derived molecules for specific applications.
Computational Insights into Peptidomimetic Design
Computational studies, including molecular docking and molecular dynamics (MD) simulations, are indispensable tools in the design and understanding of peptidomimetics mdpi.commdpi.comnih.gov. Peptidomimetics are small molecules designed to mimic the key structural and functional features of peptides, often with improved properties like enhanced stability and bioavailability nih.gov.
Computational approaches are used to investigate the interactions between peptidomimetics and their target proteins mdpi.commdpi.complos.org. These studies can reveal the binding modes, crucial interactions (such as hydrogen bonds and hydrophobic contacts), and the influence of specific residues or modifications on binding affinity and activity mdpi.complos.org.
For example, computational studies have been employed to analyze the interaction of peptidomimetics with proteins like E-cadherin plos.org. Docking calculations and MD simulations can help interpret experimental data, such as NMR results, to understand the dynamic interaction between ligands and proteins and identify key binding epitopes plos.org. These studies can reveal how modifications in the peptidomimetic structure affect its conformation and interaction with the target, guiding the design of more potent and selective analogs mdpi.complos.org.
In the context of peptidomimetic inhibitors targeting enzymes like SARS-CoV 3CLpro, computational studies have been used to analyze the interactions between inhibitors containing protected amino acid fragments (like Cbz-Ala) and the enzyme's active site residues nih.gov. These studies provide insights into how different parts of the peptidomimetic interact with specific amino acids in the binding pocket, contributing to the understanding of structure-activity relationships nih.gov.
The design of peptidomimetics often involves overcoming the limitations of natural peptides, such as their conformational flexibility mdpi.comresearchgate.net. Computational methods can explore the conformational space of peptides and peptidomimetics and help design molecules with biased or specific conformational properties in chi space, which are crucial for molecular recognition researchgate.net.
While direct computational studies solely focused on the molecular modeling of this compound in isolation for stability or bioavailability prediction are less common, its role as a component in larger molecules makes computational approaches for peptide and peptidomimetic design highly relevant to its application. These studies provide a rational basis for designing conjugates and peptidomimetics with improved properties.
Advanced Analytical Methodologies for Z Asp Oh Characterization and Analysis
Chromatographic Techniques
Chromatographic methods are widely used for the separation, purification, and analysis of Z-Asp-OH, allowing for the assessment of purity and the separation of closely related impurities or isomers.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and monitoring chemical reactions involving this compound. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For this compound, reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase (such as C18) and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. nih.govrsc.orgnih.gov
The purity of this compound is determined by integrating the area under the peaks in the chromatogram and comparing the area of the main peak to the total area of all peaks. A high percentage of the total area represented by the main peak indicates high purity. For example, a purity of ≥98.0% by HPLC analysis has been reported for a related compound, Z-Asp-OMe, indicating the applicability of this method for protected aspartic acid derivatives. vwr.com
HPLC is also invaluable for monitoring the progress of reactions where this compound is a reactant or product. By taking samples at different time points and analyzing them by HPLC, chemists can track the consumption of starting material, the formation of product, and the appearance of any byproducts. This allows for optimization of reaction conditions and determination of reaction completion.
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This hyphenated technique is particularly useful for the identification of this compound and the analysis of potential isomers. nih.govresearchgate.netnih.govacs.orgimtaktusa.comacs.org
In LC-MS, the HPLC component separates this compound from other components in a mixture, and the eluent is then introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecules, providing a molecular weight fingerprint. This allows for the confirmation of the molecular weight of this compound and helps in identifying impurities based on their m/z values.
LC-MS is also powerful for isomer analysis. While isomers have the same molecular formula and thus the same nominal mass, they may exhibit different retention times on the LC column due to variations in their chemical structures and interactions with the stationary phase. acs.orgimtaktusa.com Furthermore, tandem mass spectrometry (MS/MS), often coupled with LC (LC-MS/MS), can provide structural information by fragmenting the parent ion and analyzing the resulting fragment ions. Different isomers can yield distinct fragmentation patterns, enabling their differentiation and identification. researchgate.netnih.govacs.orgnih.gov This is particularly relevant for distinguishing between the alpha and beta isomers of aspartic acid derivatives or potentially identifying isoaspartyl forms if they were present as impurities.
This compound contains a chiral center at the alpha-carbon, meaning it can exist as enantiomers (L and D isomers). For many applications, particularly in peptide synthesis for biological purposes, it is essential to use a single, stereochemically pure enantiomer, typically the L-isomer. Chiral HPLC is the method of choice for determining the stereochemical purity, or enantiomeric excess (ee), of this compound. openochem.orgnih.govuniroma1.itresearchgate.netplos.org
Chiral HPLC utilizes a chiral stationary phase (CSP) that can differentiate between enantiomers. Enantiomers interact differently with the chiral environment of the stationary phase, leading to different retention times and thus separation. By injecting a sample of this compound onto a chiral column and detecting the separated enantiomers (Z-L-Asp-OH and Z-D-Asp-OH), the relative amounts of each enantiomer can be quantified based on their peak areas. openochem.orgresearchgate.net
The enantiomeric purity is typically expressed as enantiomeric excess (ee), calculated as the absolute difference between the mole fractions or peak areas of the major and minor enantiomers, divided by the sum of the mole fractions or peak areas, multiplied by 100%. Chiral LC-MS/MS methods have been developed for the quantitative determination of D- and L-amino acids like aspartic acid, demonstrating the power of coupling chiral separation with mass spectrometry for high sensitivity and specificity in stereochemical analysis. plos.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Isomer Analysis
Spectroscopic Methods
Spectroscopic techniques provide detailed information about the structure and functional groups of this compound, complementing the information obtained from chromatographic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of organic molecules like this compound. By analyzing the interaction of atomic nuclei (commonly 1H and 13C) with a strong magnetic field and radiofrequency pulses, NMR provides detailed information about the connectivity of atoms, the types of functional groups present, and the stereochemistry of the molecule. iupac.orgresearchgate.netawi.denih.govuu.nl
For this compound, 1H NMR spectroscopy reveals distinct signals for the protons in the benzyloxycarbonyl group (aromatic protons and methylene (B1212753) protons), the alpha-carbon proton, the beta-methylene protons, and the carboxylic acid protons. The chemical shifts, splitting patterns, and integration of these signals provide definitive evidence for the presence and arrangement of these structural features. 13C NMR spectroscopy provides information about the carbon skeleton, showing signals for each unique carbon atom in the molecule.
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm the connectivity between atoms and provide through-bond and through-space correlation information, aiding in the unambiguous assignment of signals and confirmation of the this compound structure. nih.gov
Mass Spectrometry (MS), often used in conjunction with chromatography (LC-MS), is also employed as a standalone technique or with direct sample introduction for determining the molecular weight of this compound and studying its fragmentation pattern. vwr.comnih.govrsc.orgosu.eduwiley-vch.de
In MS, the sample is ionized, and the ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows a peak for the molecular ion (or a protonated or deprotonated species), confirming the molecular weight of this compound. This is a fundamental piece of information for verifying the identity of the compound.
Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions. This provides structural information by revealing the ways in which the molecule breaks apart under controlled conditions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would typically occur at the peptide bond-like linkage between the Z group and the aspartic acid residue, as well as within the aspartic acid side chain. Analysis of these fragments can further confirm the structure and help identify modified or degraded forms of this compound. Different fragmentation techniques, such as Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD), can be used to obtain complementary fragmentation information. nih.govosu.eduwiley-vch.de
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for both qualitative and quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum mt.comugm.ac.id. The principle relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution repligen.comcdc.gov.
For this compound, the presence of the benzyloxycarbonyl (Cbz) protecting group provides a chromophore that absorbs UV light. This absorption property can be exploited for its detection and quantitative analysis in solution. While specific UV-Vis spectra and optimal wavelengths for this compound quantitative analysis are not detailed in the provided search results, the general principles of UV-Vis spectroscopy apply. Quantitative analysis typically involves creating a calibration curve by measuring the absorbance of solutions with known concentrations of this compound at a specific wavelength (often an absorption maximum) and then using this curve to determine the concentration in unknown samples mt.comcdc.gov.
UV-Vis spectroscopy is a relatively simple, fast, and cost-effective technique commonly used in analytical laboratories and the pharmaceutical industry for content determination repligen.com. It can be applied to analyze pure samples of this compound or in mixtures, although overlapping spectra from other components in complex samples can pose challenges, sometimes requiring chemometric approaches for deconvolution repligen.com. The technique has been used to characterize compounds containing similar protecting groups, such as the monitoring of reactions involving the removal of OBzl groups, which show characteristic absorption peaks cdc.govresearchgate.net. Similarly, the Fmoc group, another common amino-protecting group, is quantified using UV-Vis spectroscopy researchgate.netnih.gov.
X-ray Crystallography
X-ray crystallography is a powerful technique that provides detailed three-dimensional structural information of molecules, including small organic compounds and macromolecules like proteins acs.org. This method is particularly valuable for determining the precise arrangement of atoms in a crystal lattice and understanding intermolecular interactions.
This compound (referred to as ZA or Cbz-Asp) has been successfully studied using X-ray crystallography, notably in the context of its interaction with enzymes researchgate.netlabtoo.comnumberanalytics.com. These studies have provided significant insights into how this compound binds to protein targets and the resulting structural changes.
Determination of Crystal Structures of this compound Complexes with Enzymes
A key application of X-ray crystallography for this compound has been the determination of its crystal structure when bound to enzymes, such as thermolysin researchgate.netlabtoo.comnumberanalytics.com. These studies involve co-crystallizing the enzyme with this compound or soaking this compound into pre-formed enzyme crystals. X-ray diffraction data is then collected from these crystals and processed to generate electron density maps, from which the atomic coordinates of the enzyme-ligand complex are determined. researchgate.net
Research has shown the crystal structure of thermolysin in complex with this compound (ZA) researchgate.netlabtoo.com. These structures reveal the specific binding site and orientation of this compound within the enzyme's active site.
Emerging Analytical Techniques in Chemical Biology
Chemical biology employs a wide array of analytical techniques to study biological processes at the molecular level, often involving the synthesis and characterization of modified biomolecules or small molecules that interact with biological targets mdpi.com. While specific applications of every emerging technique to this compound are not extensively detailed in the provided results, its role as a protected amino acid derivative used in peptide synthesis and biochemical studies numberanalytics.com places it within the scope of compounds analyzed in chemical biology research.
Emerging analytical techniques in chemical biology often focus on increasing sensitivity, improving spatial and temporal resolution, and enabling the analysis of complex biological systems researchgate.netnih.gov. These techniques include advanced mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and various spectroscopic and microscopic methods, as well as computational approaches mdpi.comchromatographyonline.comnih.gov.
Applications of Advanced Analytical Methods for Complex Sample Analysis
Analyzing small molecules like this compound within complex biological samples (e.g., cell lysates, biological fluids) presents significant challenges due to the presence of numerous other molecules that can interfere with detection and analysis. Advanced analytical methods, often involving hyphenated techniques, are crucial for addressing these complexities mdpi.comresearchgate.net.
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are widely used for the separation, identification, and quantification of small molecules in complex matrices mdpi.comchromatographyonline.com. These methods combine the separation power of chromatography with the high sensitivity and specificity of mass spectrometry. NMR spectroscopy, particularly advanced multidimensional NMR techniques, can provide detailed structural information and study molecular interactions in solution, even in relatively complex mixtures cdc.govresearchgate.net.
While direct examples of this compound analysis in complex biological samples using these specific emerging techniques are not provided in the search results, the principles and applications to similar amino acid derivatives and small molecules in biological contexts are well-established researchgate.netchromatographyonline.com. Advanced derivatization strategies can also be employed to enhance the detectability or alter the properties of analytes for improved analysis in complex samples researchgate.net. Computational methods, such as molecular docking and dynamics simulations, complement experimental techniques by providing theoretical insights into the binding and behavior of molecules like this compound in biological environments.
The development of advanced analytical methods is an ongoing area of research in chemical biology, with a focus on enabling the analysis of biologically active substances in various matrices, including complex biological samples nih.gov. These advancements are critical for understanding the fate and interactions of molecules like this compound in biological systems.
Future Directions and Emerging Research Avenues for Z Asp Oh
Novel Synthetic Methodologies and Scalability
Advancements in synthetic chemistry are continuously seeking more efficient, cost-effective, and environmentally friendly methods for producing key intermediates like Z-Asp-OH. Future research in this area is directed towards developing innovative synthesis protocols and addressing the challenges associated with industrial-scale production.
Development of More Efficient and Environmentally Benign Synthesis Protocols
Traditional chemical synthesis of N-protected amino acids, including this compound, often involves the use of hazardous reagents and can generate significant amounts of waste. For instance, the synthesis using benzyl (B1604629) chloroformate can lead to the formation of dipeptide side products, necessitating rigorous purification google.comgoogle.com. The extent of dipeptide formation can correlate with the base strength used in the reaction . Using Z-oxy-succinimide (Z-OSu) as an alternative acylating agent can minimize dipeptide formation under milder conditions .
Emerging research is exploring greener chemical routes and enzymatic synthesis as more sustainable alternatives. Enzymatic methods, such as protease-mediated peptide synthesis (PMPS), offer advantages like milder reaction conditions, reduced by-product formation, and higher product quality compared to chemical methods nih.govresearchgate.netresearchgate.net. While PMPS has historically faced challenges like modest yields and slow reaction times, once optimized, it can be simple, environmentally benign, and readily scalable nih.gov. Research into enzyme-catalyzed synthesis of aspartic acid derivatives, including those with protecting groups, is ongoing, aiming to improve efficiency and selectivity researchgate.net. For example, studies have investigated the mechanism of thermolysin-catalyzed condensation reactions involving N-benzyloxycarbonyl-L-aspartic acid researchgate.net. Further research is needed to develop robust enzymatic systems specifically for the efficient and environmentally friendly production of this compound and its key derivatives.
Industrial-Scale Production of this compound and Its Derivatives
Scaling up the synthesis of this compound and its derivatives for industrial applications presents several challenges. While some methods, particularly enzymatic ones, are considered readily scalable once optimized, general challenges in industrial peptide synthesis include feedstock costs, high production and capital costs, and technical hurdles nih.govacs.orgswst.orgresearchgate.net.
For example, this compound is a crucial precursor in the enzymatic synthesis of N-benzyloxycarbonyl-L-aspartyl-L-phenylalanine methyl ester (ZAPM), a precursor to the artificial sweetener aspartame (B1666099), which is produced on a multi-ton scale annually nih.govresearchgate.net. This large-scale enzymatic process, catalyzed by thermolysin, demonstrates the potential for industrial production of compounds derived from this compound nih.govresearchgate.net. However, challenges remain in optimizing enzymatic reactions for higher yields and faster reaction times at scale, and in developing cost-effective purification methods suitable for large volumes nih.govacs.org. Future research will focus on process intensification, continuous flow chemistry, and the development of novel separation techniques to improve the efficiency and economic viability of large-scale this compound production and its use in synthesizing high-volume products.
Expanded Applications in Drug Discovery and Development
The versatility of this compound as a building block makes it valuable in the design and synthesis of novel therapeutic agents. Future research aims to leverage its structural features to develop next-generation enzyme inhibitors and explore its utility in targeting new biological pathways.
Design of Next-Generation Enzyme Inhibitors and Therapeutics
This compound and its derivatives have shown promise in the development of enzyme inhibitors. For instance, derivatives of N-(carbobenzyloxy)-L-aspartic acid β-benzyl ester have been synthesized and evaluated for their inhibitory activity against topoisomerase IIα, an enzyme that is a target in cancer therapy nih.gov. Some of these derivatives exhibited significant antiproliferative activity against various human cancer cell lines and showed potential as topoisomerase IIα inhibitors nih.gov.
The aspartic acid moiety is also relevant in the context of designing inhibitors for other enzymes. Research on aspartic acid and glutamic acid linked quinazolinone derivatives has explored their antimicrobial, antioxidant, and anti-inflammatory activities, with molecular docking studies providing insights into their binding efficiency with target enzymes like tyrosine kinase and cyclooxygenase-2 rsc.org. The use of protected amino acids like this compound allows for the controlled synthesis of peptides and peptide mimetics that can act as enzyme inhibitors ontosight.ai. Future research will involve the rational design of this compound-containing molecules, exploring modifications to the protecting groups and the aspartic acid side chain to enhance potency, selectivity, and pharmacokinetic properties for various enzymatic targets.
Exploration of this compound in New Biological Targets and Pathways
Beyond established applications, this compound derivatives are being explored for activity against novel biological targets. Studies have indicated that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines, suggesting potential in cancer therapy . For example, certain metal complexes formed with this compound have demonstrated potent activity . The identification of derivatives with topoisomerase IIα inhibitory activity further supports the potential of this compound scaffolds in developing new anticancer agents nih.gov.
The role of aspartic acid in various biological processes makes its protected derivatives like this compound interesting candidates for exploring new therapeutic avenues ontosight.aiontosight.ai. Research into the biological significance of modified aspartic acid can contribute to the development of new drugs ontosight.ai. Future work will involve high-throughput screening of this compound libraries and rational design based on biological pathway analysis to identify novel interactions and therapeutic applications, potentially in areas beyond cancer, such as infectious diseases or neurological disorders.
Integration of Experimental and Computational Approaches
The complexity of biological systems and the need for efficient drug discovery necessitate the integration of experimental techniques with computational methods. This integrated approach is crucial for understanding the behavior of this compound and its derivatives and guiding the design of new molecules.
Computational methods, such as molecular docking, molecular dynamics simulations, and free energy calculations, are increasingly used in drug discovery to predict binding affinities, understand molecular interactions, and optimize compound properties rsc.orgmdpi.commdpi.comacs.org. These methods can complement experimental studies on this compound derivatives. For instance, molecular docking has been used to investigate the interactions of aspartic acid derivatives with enzymes like topoisomerase IIα and other biological targets nih.govrsc.org. Computational modeling, such as using Rosetta software, has been applied to study the substrate selectivity of enzymes involved in the oligomerization of aspartate derivatives, providing insights consistent with experimental results acs.org.
High-Throughput Screening and Computational Design Workflows
The synthesis and modification of peptides and peptide-like structures often involve protected amino acids such as this compound. High-throughput screening (HTS) and computational design workflows are becoming indispensable tools for accelerating discovery and optimization in these areas.
This compound has been employed as a substrate in enzymatic peptide synthesis studies pnas.orgresearchgate.net. The efficiency and specificity of such enzymatic reactions can be significantly enhanced through the identification of optimal reaction conditions, enzymes, or enzyme variants. HTS allows for the rapid evaluation of large libraries of catalysts or reaction parameters to identify those yielding the desired this compound-containing products efficiently. This high-throughput approach can drastically reduce the time and resources required compared to traditional one-by-one experimentation. HTS has been applied to screen catalysts for various reactions, a methodology potentially applicable to optimizing reactions involving this compound researchgate.net. Screening of peptide libraries for catalytic activity also utilizes high-throughput methods, suggesting that libraries incorporating this compound derivatives could be explored for novel functions researchgate.net.
Complementing HTS, computational design workflows offer a predictive approach to tailor molecular structures and processes. While direct computational design of this compound itself is less common due to its relatively simple structure, computational methods are crucial for designing the larger molecules or systems in which this compound is a component. For instance, computational design has been applied to create novel enzymes and peptides with specific catalytic activities researchgate.netresearchgate.netepdf.pub. These designed biocatalysts could potentially be engineered to facilitate reactions involving this compound with improved efficiency, selectivity, or under novel conditions. Integrating computational predictions with HTS validation forms a powerful workflow for discovering optimized synthetic routes or novel applications for protected amino acids like this compound.
Machine Learning and AI in this compound Research
The application of Machine Learning (ML) and Artificial Intelligence (AI) is rapidly transforming chemical research, offering new capabilities for predicting properties, designing molecules, and optimizing processes. While specific examples focusing solely on this compound are limited, the broader trends in applying ML/AI to peptide chemistry and organic synthesis are highly relevant to its future research.
ML and AI models are increasingly used to predict the properties of molecules and design novel chemical structures epdf.pubresearchgate.netresearchgate.net. For protected amino acids like this compound, ML could potentially be used to predict their reactivity under various conditions, solubility in different solvents, or their behavior in complex reaction mixtures. Furthermore, AI could assist in designing novel this compound derivatives with enhanced properties for specific applications.
In peptide research, ML is being employed to predict peptide properties and design sequences with desired functions, such as catalytic activity researchgate.net. Given that this compound is a common building block in peptide synthesis, data from reactions and peptides involving this compound can contribute to training ML models. These models could then help predict the outcomes of incorporating this compound into new peptide sequences or guide the design of peptides with specific structural or functional attributes. AI/ML techniques are also being developed to address complex biomolecular problems and even generate protein structures, highlighting the increasing role of these technologies in understanding and manipulating biological molecules and their components researchgate.net. As ML and AI tools become more sophisticated, their application to optimizing synthetic routes involving this compound, predicting the properties of its derivatives, and designing complex molecules incorporating it is expected to grow.
Exploration of this compound in Materials Science and Nanotechnology
The unique chemical structure of this compound, containing both a hydrophobic benzyloxycarbonyl group and hydrophilic carboxylic acid functionalities, along with a chiral center, makes it a promising building block for the design of novel materials, particularly in the realm of soft matter and nanotechnology.
Research has shown that derivatives of protected amino acids, including those related to aspartic acid, can be used to create self-assembling structures. For instance, Z-protected amino acids have been incorporated into molecules that form ordered aggregates like helical ribbons in organic media mdpi.com. This indicates the potential for this compound derivatives to serve as components in the design of supramolecular structures with potential applications in drug delivery, sensing, or tissue engineering.
Protected amino acids are also relevant in the context of biomaterials and nanotechnology, particularly in the immobilization of enzymes on nanomaterials like zeolites researchgate.net. While this compound itself may not be the immobilization matrix, it can be a substrate for enzymes immobilized on nanomaterials, or its derivatives could be used to functionalize nanomaterials for specific interactions.
Nanotechnology is also impacting separation science, including chromatographic methods used for purifying and analyzing compounds like this compound researchgate.netresearchgate.netthenewcollege.edu.insielc.com. The development of novel stationary phases or separation techniques based on nanomaterials could lead to more efficient methods for isolating this compound or its derivatives. Furthermore, molecular imprinted polymers (MIPs), which can be enhanced by nanotechnology, are being explored for enantioselective recognition, a process potentially relevant for separating stereoisomers of this compound or its derivatives researchgate.net. The incorporation of this compound or its modified forms into nanomaterials or advanced materials could lead to the development of new functional materials with tailored properties for diverse applications in chemistry, biology, and medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
